molecular formula C9H8BrF3 B1607734 4-Methyl-3-(trifluoromethyl)benzyl bromide CAS No. 261952-19-6

4-Methyl-3-(trifluoromethyl)benzyl bromide

Cat. No.: B1607734
CAS No.: 261952-19-6
M. Wt: 253.06 g/mol
InChI Key: DEGVSFJBDJUTBP-UHFFFAOYSA-N
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Description

4-Methyl-3-(trifluoromethyl)benzyl bromide is a useful research compound. Its molecular formula is C9H8BrF3 and its molecular weight is 253.06 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-1-methyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3/c1-6-2-3-7(5-10)4-8(6)9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGVSFJBDJUTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379621
Record name 4-Methyl-3-(trifluoromethyl)benzyl bromide
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Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261952-19-6
Record name 4-(Bromomethyl)-1-methyl-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261952-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methyl-3-(trifluoromethyl)benzyl bromide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methyl-3-(trifluoromethyl)benzyl bromide: Properties, Reactivity, and Synthetic Applications

Executive Summary

This guide provides a comprehensive technical overview of this compound (CAS No. 261952-19-6), a specialized benzylic halide of significant interest in medicinal chemistry and drug development. The document elucidates the compound's core chemical and physical properties, analyzes its reactivity from a mechanistic standpoint, and presents practical, field-proven protocols for its synthesis and application. The strategic incorporation of both a methyl and a trifluoromethyl group on the aromatic ring creates a unique electronic environment that modulates the reactivity of the benzylic bromide and makes it a valuable building block for introducing specifically functionalized moieties into complex molecular architectures. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this reagent's unique characteristics in their work.

Introduction: The Strategic Importance of Fluorinated Benzyl Halides

The deliberate introduction of fluorine-containing groups into organic molecules is a cornerstone of modern pharmaceutical design.[1][2] This strategy is employed to fine-tune a molecule's biological and physicochemical profile, often leading to significant improvements in therapeutic efficacy.

The Role of the Trifluoromethyl Group in Medicinal Chemistry

The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties.[3] Its high electronegativity and lipophilicity can profoundly enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity with biological targets, and increase bioavailability.[3][4] Consequently, a substantial number of modern pharmaceuticals incorporate the -CF3 moiety to achieve a superior therapeutic index.[4][5]

Benzylic Halides as Versatile Synthetic Intermediates

Benzylic halides are highly valued building blocks in organic synthesis.[1] The carbon-halogen bond at the benzylic position is readily cleaved in nucleophilic substitution reactions. This heightened reactivity is attributed to the ability of the adjacent aromatic ring to stabilize the resulting carbocation intermediate (in an SN1 pathway) or the transition state (in an SN2 pathway) through resonance, making them versatile precursors for a wide range of more complex molecules.[1][6]

The Unique Profile of this compound

This compound combines the synthetic utility of a benzylic bromide with the advantageous properties of a trifluoromethyl group. The specific substitution pattern—an electron-donating methyl group para to the benzylic carbon and a potent electron-withdrawing trifluoromethyl group meta to it—creates a distinct electronic and steric environment. This arrangement influences the reagent's reactivity and makes it an ideal intermediate for synthesizing novel compounds where this specific substitution is required for targeted biological activity.

Core Chemical and Physical Properties

Identification and Structure
  • Systematic Name: 4-(Bromomethyl)-1-methyl-2-(trifluoromethyl)benzene

  • Synonyms: 5-(Bromomethyl)-2-methylbenzotrifluoride[7]

  • CAS Number: 261952-19-6[7]

  • Molecular Formula: C₉H₈BrF₃[7]

  • Molecular Weight: 253.06 g/mol [7]

  • InChI Key: DEGVSFJBDJUTBP-UHFFFAOYSA-N[7]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below. This data is critical for planning experiments, ensuring safe handling, and selecting appropriate solvents and reaction conditions.

PropertyValueSource
Physical Form Solid[7]
Molecular Weight 253.06 g/mol [7]
Storage Temperature Ambient Temperature[7]

Note: Extensive, publicly available data such as melting point, boiling point, and density for this specific isomer is limited. Researchers should perform their own characterization or consult supplier-specific documentation.

Reactivity and Mechanistic Considerations

The Electrophilic Nature of the Benzylic Carbon

The carbon atom of the bromomethyl (-CH₂Br) group is highly electrophilic. This is due to the strong electron-withdrawing inductive effect of the bromine atom, which polarizes the C-Br bond. This inherent electrophilicity makes it a prime target for attack by a wide range of nucleophiles.

Nucleophilic Substitution Reactions (Sₙ1/Sₙ2 Pathways)

As a primary benzylic halide, this compound can undergo nucleophilic substitution via both Sₙ1 and Sₙ2 mechanisms. The choice of pathway is heavily influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

  • Sₙ2 Pathway: Favored by strong, sterically unhindered nucleophiles in polar aprotic solvents (e.g., Acetone, DMF). The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon were chiral.

  • Sₙ1 Pathway: Favored by weak nucleophiles in polar protic solvents (e.g., ethanol, water) that can stabilize the carbocation intermediate. The resonance stabilization provided by the benzene ring makes the formation of the primary benzylic carbocation feasible, a situation not typically seen with simple primary alkyl halides.[6]

G cluster_SN2 Sₙ2 Pathway cluster_SN1 Sₙ1 Pathway SN2_Start Substrate + Nu⁻ SN2_TS [Nu---C---Br]⁻ Transition State SN2_Start->SN2_TS Strong Nucleophile Polar Aprotic Solvent SN2_Prod Product SN2_TS->SN2_Prod Inversion SN1_Start Substrate SN1_Carbocation Resonance-Stabilized Benzylic Carbocation SN1_Start->SN1_Carbocation Slow, Rate-Determining (Loss of Br⁻) SN1_Prod Product SN1_Carbocation->SN1_Prod Fast Attack by Weak Nucleophile G Start 1-methyl-2-(trifluoromethyl)benzene Reagents NBS, AIBN Solvent (CCl₄) Reflux Start->Reagents Workup Reaction Workup (Filtration of Succinimide) Reagents->Workup Purify Purification (Recrystallization or Column Chromatography) Workup->Purify Product This compound Purify->Product

References

Introduction: A Strategically Designed Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methyl-3-(trifluoromethyl)benzyl bromide

This guide provides a comprehensive technical overview of this compound, a key building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will explore its fundamental properties, synthesis, applications, and safe handling, grounded in established scientific principles and authoritative sources.

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its structure is strategically designed, combining three key functional elements on a benzene ring:

  • Benzylic Bromide: The bromomethyl group (-CH₂Br) is a highly reactive and versatile functional handle. The carbon-bromine bond is labile, making it an excellent electrophile for nucleophilic substitution reactions. This allows for the straightforward attachment of the entire benzyl moiety to a wide range of substrates. The reactivity is enhanced by the adjacent benzene ring, which stabilizes the carbocation intermediate that can form during Sₙ1-type reactions.[1]

  • Trifluoromethyl Group (-CF₃): This group is a bioisostere of a methyl group but with profoundly different electronic properties. Its high electronegativity and lipophilicity make it a crucial substituent in modern drug design.[2] The introduction of a -CF₃ group can enhance a molecule's metabolic stability by blocking sites of enzymatic oxidation, improve its binding affinity to target proteins, and increase its bioavailability.[1][3]

  • Methyl Group (-CH₃): The methyl group provides an additional point for substitution or can influence the electronic and steric properties of the molecule, subtly modulating its reactivity and interaction with biological systems.

The combination of these features makes this compound a valuable reagent for introducing a specific lipophilic and metabolically robust pharmacophore into new chemical entities.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and research. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 253.06 g/mol [4]
Molecular Formula C₉H₈BrF₃[4][5]
CAS Number 261952-19-6[5]
Synonyms 4-(bromomethyl)-1-methyl-2-(trifluoromethyl)benzene, 5-(Bromomethyl)-2-methylbenzotrifluoride
Physical Form Solid
InChI Key DEGVSFJBDJUTBP-UHFFFAOYSA-N

Synthesis and Characterization

While several specific synthetic routes may exist, a common and logical approach for preparing benzylic bromides is through the radical bromination of the corresponding methyl-substituted precursor, in this case, 1-methyl-2-(trifluoromethyl)-4-methylbenzene (or 2,4-dimethylbenzotrifluoride).

Workflow: Synthesis via Radical Bromination

G reactant_node reactant_node reagent_node reagent_node product_node product_node A 1-methyl-2-(trifluoromethyl)-4-methylbenzene E This compound A->E Reaction B N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) B->E C Solvent (e.g., CCl₄) C->E D Heat (Δ) / Light (hν) D->E F Succinimide (byproduct) E->F + G reactant_node reactant_node reagent_node reagent_node product_node product_node A Heterocycle-NH (e.g., Pyrazole) D Alkylated Heterocycle Product A->D + A->D Sₙ2 Reaction B 4-Methyl-3-(trifluoromethyl) benzyl bromide B->A C Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., DMF, Acetonitrile) C->D E HBr salt (byproduct) D->E +

References

4-Methyl-3-(trifluoromethyl)benzyl bromide structure and synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methyl-3-(trifluoromethyl)benzyl bromide: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key fluorinated building block for professionals in chemical research and drug development. We will delve into its structural characteristics, critically examine its primary synthesis methodologies with a focus on mechanistic rationale, and discuss its reactivity and applications.

Introduction and Strategic Importance

This compound (also known as 4-(bromomethyl)-1-methyl-2-(trifluoromethyl)benzene) is a substituted toluene derivative of significant interest in synthetic chemistry. Its utility stems from the unique combination of two functional moieties:

  • The Trifluoromethyl (-CF3) Group: This group is a bioisostere of a methyl or ethyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance the metabolic stability, binding affinity, and bioavailability of parent molecules, making it a prized feature in modern drug design.[1]

  • The Benzyl Bromide (-CH2Br) Group: This functional group is a highly reactive electrophilic handle. The bromine atom is an excellent leaving group, and the adjacent benzene ring stabilizes the transition state of nucleophilic substitution reactions. This allows for the efficient and targeted introduction of the 4-methyl-3-(trifluoromethyl)benzyl scaffold onto a wide range of nucleophilic substrates.

The strategic placement of the methyl group ortho to the trifluoromethyl group and meta to the benzyl bromide creates a specific substitution pattern that is crucial for building complex molecular architectures with precise steric and electronic properties.

Molecular Structure and Physicochemical Properties

The structure of this compound is foundational to its reactivity and function. Below is a summary of its key identifiers and physical properties.

PropertyValue
IUPAC Name 4-(Bromomethyl)-1-methyl-2-(trifluoromethyl)benzene
Synonyms 5-(Bromomethyl)-2-methylbenzotrifluoride
CAS Number 261952-19-6
Molecular Formula C₉H₈BrF₃
Molecular Weight 253.06 g/mol
Physical Form Solid
InChI Key DEGVSFJBDJUTBP-UHFFFAOYSA-N
Hazard Statements H314 (Causes severe skin burns and eye damage)
Signal Word Danger

Synthesis Methodologies: A Mechanistic Perspective

The most direct and industrially scalable route to this compound is the selective free-radical bromination of the corresponding toluene precursor. This approach leverages the unique stability of the benzylic radical intermediate.

Primary Synthesis Route: Wohl-Ziegler Bromination

The Wohl-Ziegler reaction is the method of choice for benzylic bromination. It involves the use of N-bromosuccinimide (NBS) as a source of bromine radicals, initiated either photochemically (UV light) or with a radical initiator like azobisisobutyronitrile (AIBN).[2]

Starting Material: 4-Methyl-3-(trifluoromethyl)toluene Key Reagents: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) Solvent: A non-polar, inert solvent such as carbon tetrachloride (historically) or safer, modern alternatives like (trifluoromethyl)benzene.[3]

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is preferred over molecular bromine (Br₂) for benzylic bromination because it maintains a very low, constant concentration of Br₂ in the reaction mixture. This is critical to suppress the competing electrophilic aromatic substitution (bromination of the benzene ring), thereby ensuring high selectivity for the desired side-chain reaction.

  • Radical Initiator (AIBN): AIBN is a reliable source of free radicals upon gentle heating. It decomposes to form two cyanoisopropyl radicals and a molecule of nitrogen gas, which then initiates the chain reaction.

  • Inert Solvent: The solvent must be incapable of reacting with free radicals. Halogenated solvents are common choices. Supercritical carbon dioxide has also been explored as an environmentally benign alternative.[4]

Reaction Mechanism: The process is a classic free-radical chain reaction.

  • Initiation: The initiator (AIBN) decomposes upon heating to generate radicals. These radicals react with trace amounts of HBr to produce bromine radicals (Br•).

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4-methyl-3-(trifluoromethyl)toluene. This is the rate-determining step and is highly selective for the benzylic position because the resulting benzyl radical is resonance-stabilized by the aromatic ring.

    • The newly formed benzyl radical reacts with a molecule of Br₂ (generated from NBS and HBr) to form the product, this compound, and a new bromine radical, which continues the chain.

  • Termination: Two radicals combine to terminate the chain reaction.

Experimental Protocol: Wohl-Ziegler Bromination

The following protocol is a self-validating system designed for reproducibility and safety.

Materials:

  • 4-Methyl-3-(trifluoromethyl)toluene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Azobisisobutyronitrile (AIBN) (0.02 eq)

  • (Trifluoromethyl)benzene (solvent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle and a UV lamp (for photochemical initiation if preferred)

Procedure:

  • Setup: Assemble the reflux apparatus under an inert atmosphere. Ensure all glassware is oven-dried to prevent side reactions with water.

  • Charging the Flask: To the round-bottom flask, add 4-Methyl-3-(trifluoromethyl)toluene, N-bromosuccinimide, and (trifluoromethyl)benzene.

  • Initiation: Begin vigorous stirring and add the radical initiator, AIBN.

  • Reaction: Gently heat the mixture to reflux (approx. 102°C for (trifluoromethyl)benzene). The reaction can be monitored by GC/MS or TLC to track the consumption of the starting material. The reaction typically proceeds to completion within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

    • Wash the filtrate with a saturated aqueous solution of sodium bisulfite to quench any remaining bromine, followed by a water wash and a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization to yield the final product as a solid.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the primary synthesis route.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification SM 4-Methyl-3-(trifluoromethyl)toluene Reaction Reflux in Inert Solvent (e.g., (Trifluoromethyl)benzene) SM->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction AIBN AIBN (Initiator) AIBN->Reaction Filtration Cool & Filter Succinimide Reaction->Filtration Wash Aqueous Wash Sequence Filtration->Wash Dry Dry Organic Layer Wash->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Purify Vacuum Distillation or Recrystallization Concentrate->Purify Product Final Product: This compound Purify->Product

Caption: Workflow for the Wohl-Ziegler Bromination Synthesis.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling.

  • Hazards: It is classified as corrosive and is a lachrymator (causes tearing). It can cause severe skin burns and eye damage. Inhalation of dust or vapors may cause respiratory irritation.

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[5] Refrigeration is recommended to ensure long-term stability.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its structure is optimized for introducing a key pharmacophore into new molecular entities. The primary synthesis via Wohl-Ziegler bromination is a robust and selective method, grounded in well-understood free-radical chemistry. A thorough understanding of its synthesis, reactivity, and handling protocols is essential for researchers aiming to leverage its potential in the development of novel pharmaceuticals and advanced materials.

References

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-Methyl-3-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules hold a position of strategic importance. The introduction of fluorine-containing moieties, such as the trifluoromethyl group, can profoundly alter the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity. 4-Methyl-3-(trifluoromethyl)benzyl bromide is a key building block in the synthesis of a variety of more complex molecules, serving as a versatile precursor for introducing the 4-methyl-3-(trifluoromethyl)benzyl pharmacophore.

This in-depth technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the spectroscopic characterization of this compound. We will delve into the theoretical underpinnings and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as they apply to this specific molecule. This guide will not only present the expected spectroscopic data but will also elucidate the rationale behind the spectral features, empowering researchers to confidently identify and characterize this important synthetic intermediate.

Synthesis and Sample Preparation

The primary route for the synthesis of this compound is through the free-radical bromination of its precursor, 4-methyl-3-(trifluoromethyl)toluene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source, with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under photochemical or thermal conditions[1]. The selectivity of this reaction for the benzylic position is a cornerstone of its utility.

Synthesis_Workflow Precursor 4-Methyl-3-(trifluoromethyl)toluene Reagents NBS, AIBN (initiator) Heat or Light (hν) Precursor->Reagents Reaction Conditions Product This compound Reagents->Product Free-Radical Bromination Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: Synthetic workflow for this compound.

Experimental Protocol: Sample Preparation for Spectroscopic Analysis

For optimal results in spectroscopic analysis, meticulous sample preparation is paramount.

NMR Spectroscopy:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for nonpolar organic compounds.

  • To ensure a homogenous magnetic field, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and ensure the sample height is adequate for the spectrometer's probe.

IR Spectroscopy (ATR-FTIR): Attenuated Total Reflectance (ATR) is a convenient method for solid samples.

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound onto the crystal.

  • Apply firm and even pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Collect the spectrum.

Mass Spectrometry (EI-MS):

  • Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.

  • The sample is then introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution is injected into the GC, which separates the compound before it enters the mass spectrometer.

Spectroscopic Analysis and Data Interpretation

Due to the limited availability of direct experimental spectra for this compound, the following data is a combination of predictions based on established spectroscopic principles and data from closely related analogs.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show four distinct signals.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
Ar-H (H5)~7.55d1H⁴J(H-F) ≈ 1-2 Hz
Ar-H (H6)~7.45d1H³J(H-H) ≈ 8 Hz
Ar-H (H2)~7.35s1H
-CH₂Br~4.50s2H
-CH₃~2.45s3H

Expertise & Experience in Interpretation:

  • Aromatic Protons (7.35-7.55 ppm): The three aromatic protons will appear in the downfield region characteristic of aromatic compounds. The proton at position 2 (H2) is expected to be a singlet due to the absence of adjacent protons. The protons at positions 5 and 6 (H5 and H6) will likely appear as doublets due to ortho coupling to each other. The electron-withdrawing trifluoromethyl group will deshield the adjacent protons, causing them to appear at a higher chemical shift. Long-range coupling to the fluorine atoms of the CF₃ group may result in a slight broadening or fine splitting of the signal for H2 and H5[2].

  • Benzylic Protons (-CH₂Br, ~4.50 ppm): The two protons of the bromomethyl group are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift is significantly downfield due to the deshielding effect of the adjacent bromine atom and the aromatic ring.

  • Methyl Protons (-CH₃, ~2.45 ppm): The three protons of the methyl group are also chemically equivalent and will appear as a singlet in the upfield region, typical for methyl groups attached to an aromatic ring.

HNMR_Structure cluster_mol This compound cluster_labels Proton Assignments mol H5 H5 ~7.55 ppm H6 H6 ~7.45 ppm H2 H2 ~7.35 ppm CH2Br -CH₂Br ~4.50 ppm CH3 -CH₃ ~2.45 ppm

Caption: Predicted ¹H NMR assignments for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets for each unique carbon atom. The trifluoromethyl group will cause the carbon to which it is attached, and adjacent carbons, to appear as quartets due to ¹³C-¹⁹F coupling.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constants (J, Hz)
C-CF₃ (C3)~131q¹J(C-F) ≈ 272 Hz
C-CH₃ (C4)~139q³J(C-F) ≈ 4 Hz
C-CH₂Br (C1)~137q³J(C-F) ≈ 4 Hz
Aromatic CH (C2, C5, C6)125-135m
-CF₃~124q¹J(C-F) ≈ 272 Hz
-CH₂Br~32s
-CH₃~20s

Expertise & Experience in Interpretation:

  • Aromatic Carbons (125-139 ppm): The six aromatic carbons will resonate in the typical downfield region for sp² hybridized carbons. The carbon directly attached to the trifluoromethyl group (C3) will show a large one-bond coupling constant (¹J(C-F)) of around 272 Hz, appearing as a quartet[3]. The carbons ortho and meta to the CF₃ group will also exhibit smaller C-F couplings.

  • Trifluoromethyl Carbon (-CF₃, ~124 ppm): This carbon will also appear as a quartet with a large one-bond C-F coupling constant.

  • Benzylic Carbon (-CH₂Br, ~32 ppm): The carbon of the bromomethyl group will be found in the upfield region, shifted downfield by the attached bromine.

  • Methyl Carbon (-CH₃, ~20 ppm): The methyl carbon will be the most upfield signal in the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Aromatic C-H stretch3100-3000Medium to Weak
Aliphatic C-H stretch2980-2850Medium
C=C aromatic stretch1600-1450Medium to Strong
C-F stretch1350-1100Strong
C-Br stretch700-500Medium to Strong

Expertise & Experience in Interpretation:

  • Aromatic and Aliphatic C-H Stretches: The spectrum will show characteristic C-H stretching vibrations just above and below 3000 cm⁻¹, corresponding to the aromatic and aliphatic protons, respectively.

  • Aromatic C=C Stretches: A series of absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.

  • C-F Stretches: The most prominent feature will be the very strong and broad absorption bands in the 1350-1100 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

  • C-Br Stretch: A medium to strong absorption in the fingerprint region, between 700-500 cm⁻¹, is expected for the C-Br stretching vibration of the benzyl bromide moiety[4][5][6].

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

m/z Proposed Fragment Significance
252/254[M]⁺Molecular ion peak (presence of Br gives M and M+2 peaks of nearly equal intensity)
173[M - Br]⁺Loss of a bromine radical, forming the stable benzylic carbocation. This is often the base peak.
153[M - Br - HF]⁺Subsequent loss of HF from the benzylic carbocation.
91[C₇H₇]⁺Tropylium ion, a common fragment in the mass spectra of benzyl compounds.

Expertise & Experience in Interpretation:

  • Molecular Ion Peak: The molecular ion peak will appear as a pair of peaks of almost equal intensity at m/z 252 and 254, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Base Peak: The most intense peak in the spectrum (the base peak) is expected to be at m/z 173, resulting from the loss of the bromine atom to form a resonance-stabilized benzylic carbocation[7].

  • Fragmentation Pattern: Further fragmentation of the benzylic carbocation can lead to the loss of HF (m/z 153) and the formation of the tropylium ion (m/z 91), a common and stable fragment for benzyl-containing compounds.

MS_Fragmentation M [M]⁺˙ m/z 252/254 M_minus_Br [M - Br]⁺ m/z 173 M->M_minus_Br - Br• M_minus_Br_HF [M - Br - HF]⁺ m/z 153 M_minus_Br->M_minus_Br_HF - HF Tropylium [C₇H₇]⁺ m/z 91 M_minus_Br->Tropylium Rearrangement

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for its unequivocal identification and characterization. The interplay of the methyl, trifluoromethyl, and bromomethyl substituents on the benzene ring gives rise to a unique and predictable set of spectral data. By understanding the underlying principles of these spectroscopic techniques and their application to this specific molecular structure, researchers can confidently verify the identity and purity of this crucial synthetic intermediate, thereby ensuring the integrity of their subsequent research and development endeavors. This guide serves as a valuable resource, bridging the gap between theoretical knowledge and practical application in the analysis of fluorinated aromatic compounds.

References

An In-Depth Technical Guide to the Safe Handling and Application of 4-Methyl-3-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Reagent in Modern Drug Discovery

4-Methyl-3-(trifluoromethyl)benzyl bromide (CAS No. 261952-19-6) is a key building block in contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. The strategic incorporation of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the chemical properties, associated hazards, and rigorous safety protocols necessary for the responsible handling and utilization of this reactive intermediate. Adherence to these guidelines is paramount for ensuring personnel safety and experimental integrity in a research and development setting.

Physicochemical Properties and Reactivity Profile

Table 1: Physicochemical Data of this compound and Related Compounds

PropertyThis compound4-(Trifluoromethyl)benzyl bromideReference(s)
CAS Number 261952-19-6402-49-3[1]
Molecular Formula C9H8BrF3C8H6BrF3[1]
Molecular Weight 253.06 g/mol 239.03 g/mol [1]
Physical Form SolidCrystalline Low Melting Solid[1][2]
Melting Point Not specified29-33 °C[2]
Boiling Point Not specified65-69 °C at 5 mmHg[2]
Density Not specified1.546 g/mL at 25 °C[2]
Solubility Insoluble in waterInsoluble in water[2]

The primary driver of this reagent's utility is the reactive benzylic bromide. This functional group makes the compound an excellent electrophile for SN2 reactions, allowing for the alkylation of a wide range of nucleophiles. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring and the benzylic position.

Hazard Identification and Risk Assessment

The principal hazard associated with this compound is its corrosivity . Supplier safety information explicitly assigns the hazard statement H314: Causes severe skin burns and eye damage , accompanied by the GHS05 pictogram for corrosion.[1] This classification is consistent across a range of structurally similar benzyl bromides, which are also noted to be lachrymatory, meaning they can cause tearing.[3][4]

Primary Hazards:

  • Dermal and Ocular Corrosivity: Direct contact with the skin or eyes can lead to severe chemical burns and potentially irreversible eye damage.[1][5]

  • Respiratory Irritation: Inhalation of dust or vapors may cause irritation to the respiratory tract.[6]

  • Toxicity upon Combustion: In the event of a fire, toxic fumes of carbon dioxide, carbon monoxide, hydrogen bromide (HBr), and hydrogen fluoride (HF) are emitted.[5]

Due to these significant hazards, a thorough risk assessment must be conducted before any handling of this compound.

cluster_risk_assessment Risk Assessment Workflow A Identify Hazards: - Corrosive (H314) - Lachrymator - Inhalation Irritant B Assess Exposure Potential: - Weighing/Transfer - Reaction Setup - Work-up/Purification A->B leads to C Evaluate Existing Controls: - Fume Hood - General Ventilation B->C mitigated by D Determine Required PPE: - Gloves (dual-layer) - Goggles & Face Shield - Lab Coat C->D informs E Establish Emergency Procedures: - Eyewash/Shower Access - Spill Kit Availability - First Aid Protocols D->E complements F Proceed with Experiment E->F enables cluster_handling_workflow Safe Handling Workflow Start Preparation Controls Verify Engineering Controls (Fume Hood, Eyewash) Start->Controls DonPPE Don Appropriate PPE (Gloves, Goggles, Face Shield) Controls->DonPPE Handling Perform Chemical Manipulations (Weighing, Reaction Setup) DonPPE->Handling Decon Decontaminate Glassware & Surfaces Handling->Decon DoffPPE Properly Remove & Dispose of PPE Decon->DoffPPE End Secure Storage DoffPPE->End

References

A Comprehensive Technical Guide to 4-Methyl-3-(trifluoromethyl)benzyl bromide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Key Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the pharmacological profiles of therapeutic agents. Among the vast array of fluorinated building blocks, 4-Methyl-3-(trifluoromethyl)benzyl bromide has emerged as a pivotal intermediate, offering a unique combination of structural features that are highly sought after in the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its commercial availability, physicochemical properties, synthesis, and critical applications, with a particular focus on its role in the development of targeted therapies.

Commercial Availability and Supplier Information

This compound, identified by the CAS number 261952-19-6 , is readily available from several reputable chemical suppliers catering to the research and pharmaceutical industries. The accessibility of this reagent in various quantities, from milligrams for initial screening to kilograms for preclinical and clinical development, underscores its importance in the drug discovery pipeline. Researchers can procure this compound from a range of global suppliers, ensuring a stable and reliable supply chain for their synthetic needs.

SupplierLocationPurityAvailable Quantities
Sigma-Aldrich Global≥97%Gram to multi-gram
Oakwood Chemical USA97%250mg to 1g and bulk inquiries
Apollo Scientific Ltd. UKNot specifiedInquire for details
BenchChem USANot specifiedInquire for details

Note: Purity and available quantities are subject to change and should be confirmed with the respective supplier.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective use in synthetic protocols.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₉H₈BrF₃[1]
Molecular Weight 253.06 g/mol
Appearance Solid
CAS Number 261952-19-6
InChI Key DEGVSFJBDJUTBP-UHFFFAOYSA-N
Safety and Handling

This compound is classified as a corrosive substance and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

Hazard Pictograms:

Corrosion

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

For comprehensive safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. A link to the MSDS from Apollo Scientific Ltd. can be found on the Sigma-Aldrich website.

Synthesis of this compound

Proposed Synthetic Pathway

Synthesis 4-Methyl-3-(trifluoromethyl)toluene 4-Methyl-3-(trifluoromethyl)toluene This compound This compound 4-Methyl-3-(trifluoromethyl)toluene->this compound N-Bromosuccinimide (NBS) Radical Initiator (AIBN) Solvent (e.g., CCl₄) Heat/Light

Caption: Proposed synthesis of this compound.

Representative Experimental Protocol

The following is a representative protocol based on well-established procedures for benzylic bromination:

Materials:

  • 4-Methyl-3-(trifluoromethyl)toluene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet is charged with 4-methyl-3-(trifluoromethyl)toluene and the chosen solvent.

  • Reagent Addition: N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of the radical initiator (AIBN or BPO) are added to the solution.

  • Reaction: The mixture is heated to reflux under an inert atmosphere. The reaction is typically initiated by a heat lamp or by the heat of the refluxing solvent. Progress is monitored by TLC or GC-MS.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. A certificate of analysis for a commercially available sample can serve as a reference for these characterizations.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile building block for introducing the 4-methyl-3-(trifluoromethyl)benzyl moiety into drug candidates. This specific substitution pattern can significantly enhance a molecule's biological activity, metabolic stability, and pharmacokinetic properties. The trifluoromethyl group, a well-known bioisostere of a methyl group, can improve lipophilicity and block metabolic oxidation, while the methyl group can provide additional steric bulk or hydrophobic interactions within a target's binding site.[2]

Key Intermediate in Kinase Inhibitor Synthesis

A significant application of this compound is in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics.[1] It serves as a key electrophile in nucleophilic substitution reactions, typically with amines, to construct the core scaffolds of these inhibitors.

Workflow for Kinase Inhibitor Synthesis:

Kinase_Inhibitor_Synthesis cluster_reactants Reactants cluster_reaction Nucleophilic Substitution cluster_product Product This compound This compound Reaction Base Solvent This compound->Reaction Amine-containing scaffold\n(e.g., piperazine derivative) Amine-containing scaffold (e.g., piperazine derivative) Amine-containing scaffold\n(e.g., piperazine derivative)->Reaction Kinase Inhibitor Precursor Kinase Inhibitor Precursor Reaction->Kinase Inhibitor Precursor

Caption: General workflow for synthesizing kinase inhibitor precursors.

Role in the Development of BCR-ABL Inhibitors

Research has highlighted the use of this compound in the development of potent inhibitors of the Breakpoint Cluster Region-Abelson (BCR-ABL) protein, a tyrosine kinase implicated in chronic myeloid leukemia (CML).[1][3] The T315I "gatekeeper" mutation in BCR-ABL confers resistance to many first- and second-generation inhibitors.[3] The unique substitution pattern of the benzyl bromide derivative allows for the synthesis of novel inhibitors that can potentially overcome this resistance.[3]

For instance, it is used to synthesize N-{[4-methyl-3-(trifluoromethyl)phenyl]methyl}piperazine derivatives, which are key components of certain BCR-ABL inhibitors.[1] The reaction involves the nucleophilic attack of a piperazine derivative on the benzylic carbon of this compound, displacing the bromide and forming a new carbon-nitrogen bond. This reaction is fundamental to building the larger, more complex molecules designed to potently and selectively inhibit the kinase.[1][4][5]

Conclusion

This compound is a valuable and commercially accessible building block for medicinal chemists and drug development professionals. Its unique structural features, particularly the presence of both a methyl and a trifluoromethyl group on the aromatic ring, provide a powerful tool for modulating the properties of drug candidates. A comprehensive understanding of its synthesis, handling, and reactivity is crucial for its effective application in the development of novel therapeutics, especially in the realm of targeted cancer therapies like kinase inhibitors. As the demand for more effective and specific drugs continues to grow, the importance of key intermediates like this compound in the synthetic chemist's toolbox is set to increase.

References

Physical properties of 4-Methyl-3-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methyl-3-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

This compound, with CAS Number 261952-19-6, is a key organic intermediate of significant interest in the field of drug discovery and development.[1][2] Its structure uniquely combines the reactivity of a benzylic bromide with the electronic and steric properties of both a methyl and a trifluoromethyl group on the aromatic ring. This strategic combination makes it a valuable synthon for introducing the 4-methyl-3-(trifluoromethyl)benzyl moiety into more complex molecular architectures, particularly in the design of novel therapeutic agents.[2]

The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5] Concurrently, the benzylic bromide functional group provides a reactive handle for facile nucleophilic substitution reactions, allowing for the construction of diverse molecular scaffolds.[6] This guide offers a comprehensive overview of the physical and chemical properties of this compound, alongside practical experimental protocols for its synthesis, characterization, and handling, aimed at professionals in the chemical and pharmaceutical sciences.

Molecular and Physicochemical Properties

While specific experimental data for some physical properties of this compound are not extensively reported in publicly available literature, we can deduce its key characteristics based on its structure and data from closely related analogues.

Structural and Identification Data
PropertyValueSource
IUPAC Name 4-(Bromomethyl)-1-methyl-2-(trifluoromethyl)benzene[1]
CAS Number 261952-19-6[1]
Molecular Formula C₉H₈BrF₃[1]
Molecular Weight 253.06 g/mol [1]
Synonyms 5-(Bromomethyl)-2-methylbenzotrifluoride[1]
Physical Form Solid[1]
Predicted Physical Properties

The physical properties of the isomeric 4-(trifluoromethyl)benzyl bromide (CAS 402-49-3) are well-documented, with a melting point of 29-33 °C and a boiling point of 65-69 °C at 5 mmHg.[7][8] The introduction of a methyl group on the benzene ring in this compound is expected to slightly increase the molecular weight and potentially influence the crystal packing, which would likely result in a slightly higher melting point. The boiling point is also expected to be slightly elevated due to the increased molecular mass.

PropertyPredicted Value/ObservationRationale
Melting Point Likely in the range of 35-50 °CBased on the solid form at room temperature and comparison with isomers.[1][7]
Boiling Point > 70 °C at 5 mmHgExpected to be higher than its non-methylated analogue due to increased molecular weight.[7]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, THF).The nonpolar, hydrophobic nature of the substituted benzene ring dominates. The compound is expected to be insoluble in water but soluble in a range of organic solvents.[8]
Density ~1.5 - 1.6 g/mLSimilar to related brominated and fluorinated aromatic compounds.[7]

Synthesis and Reactivity

Proposed Synthesis Workflow

A common and effective method for the synthesis of benzylic bromides is the radical bromination of the corresponding methyl-substituted aromatic compound. In the case of this compound, the logical precursor is 1-methyl-2-(trifluoromethyl)benzene. The reaction is typically initiated using a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, with N-bromosuccinimide (NBS) serving as the bromine source.

Synthesis_Workflow Start Starting Material: 1-Methyl-2-(trifluoromethyl)benzene Reaction Radical Bromination Start->Reaction Reagents Reagents: N-Bromosuccinimide (NBS) Radical Initiator (AIBN) Reagents->Reaction Solvent Solvent: Carbon Tetrachloride (CCl4) or Dichloromethane (DCM) Solvent->Reaction Workup Reaction Workup: 1. Filtration of Succinimide 2. Solvent Evaporation Reaction->Workup Purification Purification: Column Chromatography or Recrystallization Workup->Purification Product Final Product: This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via radical bromination of 1-methyl-2-(trifluoromethyl)benzene.

Materials:

  • 1-Methyl-2-(trifluoromethyl)benzene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • UV lamp (optional, for initiation)

Procedure:

  • To a solution of 1-methyl-2-(trifluoromethyl)benzene (1.0 eq) in CCl₄ (or DCM), add NBS (1.1 eq).

  • Add a catalytic amount of AIBN (0.02 eq).

  • Heat the mixture to reflux (approximately 77°C for CCl₄) and stir vigorously. Initiation can be enhanced by irradiation with a UV lamp.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the reaction mixture to remove the succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Reactivity Profile

As a primary benzylic halide, this compound is a highly effective electrophile in nucleophilic substitution reactions. The C-Br bond is activated by the adjacent benzene ring, which can stabilize the transition state of both Sₙ1 and Sₙ2 reactions. Given that it is a primary halide, it will predominantly react via an Sₙ2 mechanism with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.[9] This reactivity is fundamental to its application in building more complex molecules, such as the potent BCR-ABL inhibitors used in cancer research.[2]

Experimental Characterization and Quality Control

Protocol for Melting Point Determination

A sharp melting point range is a key indicator of a compound's purity.

Melting_Point_Determination Start Prepare Sample: Dry, powdered solid Load Load Capillary Tube: Pack to 2-3 mm height Start->Load Place Insert into Apparatus Load->Place Heat_Fast Rapid Heating: To ~20°C below expected MP Place->Heat_Fast Heat_Slow Slow Heating: 1-2°C per minute Heat_Fast->Heat_Slow Observe Observe and Record: T_initial (first drop) T_final (fully liquid) Heat_Slow->Observe Result Melting Point Range Observe->Result

Caption: Standard workflow for melting point determination.

Procedure:

  • Ensure the crystalline sample of this compound is completely dry.

  • Load a small amount of the powdered solid into a capillary tube to a height of 2-3 mm.[10]

  • Place the capillary tube into a calibrated melting point apparatus.[11]

  • Heat the sample rapidly to approximately 20°C below the expected melting point.

  • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (T_initial).

  • Record the temperature at which the entire sample becomes a clear liquid (T_final).

  • The melting point is reported as the range from T_initial to T_final. A pure sample should have a narrow range of 1-2°C.

Protocol for Solubility Assessment

A qualitative assessment of solubility provides insight into the polarity and potential solvent systems for reactions and purification.[12][13]

Procedure:

  • Place approximately 10-20 mg of the solid into a series of small test tubes.

  • To each tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexanes).

  • Agitate each tube vigorously for 30 seconds.

  • Observe and record whether the solid dissolves completely, partially, or not at all.

  • Based on the "like dissolves like" principle, this compound is expected to be soluble in nonpolar to moderately polar organic solvents and insoluble in highly polar solvents like water.[14]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene (-CH₂Br) protons, and the methyl (-CH₃) protons. The aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm. The benzylic protons will be a sharp singlet at approximately 4.5 ppm, and the methyl protons will be a singlet around 2.4 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for each of the nine carbon atoms. The CF₃ carbon will appear as a quartet due to coupling with the fluorine atoms. The benzylic carbon will be in the range of 30-35 ppm, while the aromatic carbons will be in the 120-140 ppm region.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching frequencies for the aromatic and aliphatic protons, C=C stretching for the aromatic ring, and a prominent C-Br stretching band at lower wavenumbers (typically 500-600 cm⁻¹). The C-F stretching of the CF₃ group will be visible as strong bands in the 1100-1350 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Safety, Handling, and Storage

This compound is classified as a corrosive substance.[1]

  • Hazard Statements: H314 (Causes severe skin burns and eye damage).[1]

  • Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[15]

  • Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a specialized and highly valuable reagent in organic synthesis, particularly for applications in medicinal chemistry. Its unique substitution pattern offers a strategic advantage in the design of novel drug candidates. While detailed physical property data may be limited in the public domain, a thorough understanding of its synthesis, reactivity, and proper handling, as outlined in this guide, enables researchers to effectively utilize this compound in their research and development endeavors. The provided protocols offer a solid foundation for the synthesis and characterization of this important building block, ensuring both safety and success in the laboratory.

References

A Comprehensive Technical Guide to the Stability and Storage of 4-Methyl-3-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Methyl-3-(trifluoromethyl)benzyl bromide is a key building block in medicinal chemistry and materials science, prized for its ability to introduce the valuable 4-methyl-3-(trifluoromethyl)phenyl moiety into a range of molecular scaffolds. The trifluoromethyl group often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability in drug candidates.[1][2] However, the inherent reactivity of the benzylic bromide functional group presents significant challenges regarding the compound's stability and proper storage. This guide provides an in-depth analysis of the chemical stability of this compound, delineates its primary degradation pathways, and offers field-proven protocols for its handling and storage to ensure its integrity for research and development applications.

Chemical Profile and Inherent Reactivity

This compound, with CAS Number 261952-19-6, is a solid, corrosive compound that demands careful handling.[3] Its structure features a benzyl bromide moiety, a known reactive functional group susceptible to nucleophilic substitution reactions.[4] The presence of both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group on the aromatic ring modulates the reactivity of the benzylic carbon, influencing its stability.

The primary utility of this reagent lies in its capacity to act as an electrophile in alkylation reactions, allowing for the facile introduction of the 4-methyl-3-(trifluoromethyl)benzyl group.[2] This reactivity, however, also makes it prone to degradation if not handled and stored correctly.

Factors Influencing the Stability of this compound

The stability of this compound is contingent on several environmental factors. Understanding these is critical to preventing its degradation.

Moisture and Hydrolysis

Benzylic bromides are susceptible to hydrolysis, a reaction that cleaves the carbon-bromine bond to form the corresponding benzyl alcohol and hydrobromic acid. This is a significant degradation pathway for this compound. The presence of moisture, even atmospheric humidity, can initiate this process. The resulting hydrobromic acid can, in turn, catalyze further degradation of the compound. Therefore, storage in a dry environment is paramount.[5]

Air and Oxidation

Exposure to atmospheric oxygen can lead to oxidative degradation of benzylic bromides, although this is generally a slower process compared to hydrolysis. The benzylic position is susceptible to radical-mediated oxidation. To mitigate this, storage under an inert atmosphere, such as nitrogen or argon, is strongly recommended.[6]

Light and Photodecomposition

Many organic halides are light-sensitive, and benzylic bromides can undergo photodecomposition. Energy from light, particularly in the UV spectrum, can induce homolytic cleavage of the C-Br bond, generating radical species that can then participate in a variety of unwanted side reactions. Storing the compound in amber or opaque containers is essential to protect it from light-induced degradation.

Temperature

Elevated temperatures accelerate the rates of all chemical reactions, including decomposition pathways. For reactive compounds like this compound, storage at reduced temperatures is a key strategy to minimize degradation. Refrigeration is often recommended to preserve the compound's purity over time.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions should be strictly adhered to.

ParameterRecommendationRationale
Temperature Refrigerated (0-10°C)To slow down the rate of potential decomposition reactions.
Atmosphere Under an inert gas (e.g., Nitrogen, Argon)[6]To prevent oxidation and reaction with atmospheric moisture.
Container Tightly sealed, amber or opaque vial/bottle[7][8]To protect from moisture, air, and light-induced degradation.
Environment Dry and well-ventilated area[9]To minimize exposure to ambient moisture and ensure safety.
Incompatibilities Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents[9]To prevent vigorous and potentially hazardous reactions.

Experimental Protocols for Handling and Storage

Adherence to proper laboratory procedures is as crucial as the storage conditions themselves. The following protocols provide a framework for the safe and effective handling of this compound.

Personal Protective Equipment (PPE)

Given the corrosive nature of this compound, appropriate PPE is mandatory. This includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and, if handling large quantities, a chemical-resistant apron.

Protocol for Aliquoting and Dispensing

This protocol is designed to minimize exposure to atmospheric contaminants.

  • Preparation:

    • Move the sealed container of this compound from cold storage to a desiccator and allow it to equilibrate to room temperature. This prevents condensation of atmospheric moisture on the cold container.

    • Work in a chemical fume hood to ensure proper ventilation.

  • Inert Atmosphere Handling:

    • If available, use a glove box with an inert atmosphere for all manipulations.

    • If a glove box is not available, briefly flush the container with a gentle stream of dry nitrogen or argon before and after dispensing the reagent.

  • Dispensing:

    • Use clean, dry spatulas or other appropriate tools for handling the solid.

    • Promptly and securely reseal the container after dispensing.

  • Storage of Aliquots:

    • Store aliquots in appropriately sized, sealed amber vials under an inert atmosphere.

    • Clearly label all aliquots with the compound name, date, and any other relevant information.

Visualization of Degradation and Handling Workflows

Primary Degradation Pathway: Hydrolysis

G Figure 1: Hydrolysis of this compound A This compound C 4-Methyl-3-(trifluoromethyl)benzyl alcohol A->C Nucleophilic Substitution D Hydrobromic Acid (HBr) A->D B Water (H2O) B->C B->D

Caption: Hydrolysis of this compound.

Recommended Handling Workflow

G Figure 2: Recommended Handling Workflow Start Start: Retrieve from Cold Storage Equilibrate Equilibrate to Room Temp in Desiccator Start->Equilibrate FumeHood Work in Fume Hood Equilibrate->FumeHood InertAtmosphere Flush with Inert Gas FumeHood->InertAtmosphere Dispense Dispense Reagent InertAtmosphere->Dispense Reseal Tightly Reseal Container Dispense->Reseal Store Return to Cold Storage Reseal->Store

Caption: Recommended Handling Workflow.

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly linked to its purity. Its inherent reactivity as a benzylic bromide necessitates stringent control over its storage and handling to prevent degradation. By understanding the primary degradation pathways—hydrolysis, oxidation, and photodecomposition—and implementing the recommended protocols of storing the compound in a cool, dry, dark, and inert environment, researchers can ensure the integrity of this reagent for their scientific endeavors. The adoption of these best practices will lead to more reliable and reproducible experimental outcomes in the synthesis of novel chemical entities.

References

Synonyms for 4-Methyl-3-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methyl-3-(trifluoromethyl)benzyl bromide for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic application of this compound. We will delve into its fundamental properties, the rationale behind its molecular design, its synthesis, and its core reactivity, providing field-proven insights to empower your research and development endeavors.

Nomenclature and Positive Identification: Avoiding Isomeric Ambiguity

Precise identification of chemical reagents is paramount for reproducible and reliable synthetic outcomes. This compound is part of a family of structurally similar fluorinated building blocks. Misidentification with isomers can lead to vastly different reactivity and biological profiles in the final products. This section provides a definitive guide to its identification.

The core structure features a toluene backbone substituted with a trifluoromethyl group at position 3 and a bromomethyl group at the benzylic position (which defines the "benzyl bromide" nomenclature, with the ring attachment at C1).

Table 1: Core Identifiers for this compound

IdentifierValueSource(s)
CAS Number 261952-19-6[1][2]
IUPAC Name 1-(Bromomethyl)-4-methyl-3-(trifluoromethyl)benzene[3]
Synonyms 4-(Bromomethyl)-1-methyl-2-(trifluoromethyl)benzene, 5-(Bromomethyl)-2-methylbenzotrifluoride[1]
Molecular Formula C₉H₈BrF₃[2]
Molecular Weight 253.06 g/mol [1]
InChI Key DEGVSFJBDJUTBP-UHFFFAOYSA-N[1]

The Molecular Blueprint: A Trifecta of Synthetic Advantage

The utility of this compound in drug discovery and advanced material science is not accidental; it is a direct consequence of the strategic interplay between its three key structural motifs. Understanding the contribution of each component is crucial for leveraging this reagent to its full potential.

G Reagent This compound BenzylBromide Benzyl Bromide Moiety (-CH₂Br) Reagent->BenzylBromide CF3 Trifluoromethyl Group (-CF₃) Reagent->CF3 Methyl Methyl Group (-CH₃) Reagent->Methyl Reactivity High Reactivity Handle (Electrophilic Site) BenzylBromide->Reactivity PK_Properties Modulation of PK/PD Properties CF3->PK_Properties Electronics Electronic & Steric Tuning Methyl->Electronics SN_Reactions Facilitates SN1/SN2 Reactions Stable Carbocation Intermediate Reactivity->SN_Reactions PK_Benefits ↑ Lipophilicity ↑ Metabolic Stability ↑ Binding Affinity PK_Properties->PK_Benefits Tuning_Benefits Inductive Effect (-I) Steric Hindrance Positional Isomerism Electronics->Tuning_Benefits

Figure 1: Logical diagram illustrating the synergistic contributions of the key structural features of this compound to its synthetic utility.

The Benzyl Bromide Moiety: The Reactive Workhorse

The benzyl bromide group is a highly effective electrophilic handle.[4] The carbon-bromine bond is polarized and susceptible to cleavage. Crucially, the resulting benzylic carbocation (in an Sₙ1 pathway) or the transition state (in an Sₙ2 pathway) is stabilized by resonance with the adjacent aromatic ring. This inherent stability makes it significantly more reactive than a simple alkyl halide, allowing for efficient reactions with a wide range of nucleophiles under mild conditions.[4]

The Trifluoromethyl (CF₃) Group: The Pharmaceutical Powerhouse

The incorporation of a CF₃ group is a cornerstone of modern medicinal chemistry.[4][5] Its profound impact stems from several factors:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can block a potential metabolic soft spot on the aromatic ring, increasing the half-life and bioavailability of a drug candidate.[4][5]

  • Lipophilicity: The CF₃ group is highly lipophilic (fat-soluble), which can enhance a molecule's ability to cross cellular membranes and reach its biological target.[5]

  • Electronic Effects: As a potent electron-withdrawing group, it can significantly alter the pKa of nearby functional groups, influencing a drug's ionization state and its ability to bind to protein targets.[5] A significant portion of FDA-approved drugs in the last two decades contain a trifluoromethyl group, highlighting its importance.[6][7]

The Methyl (CH₃) Group: The Subtle Modulator

The methyl group, while seemingly simple, provides an additional layer of control. It acts as a weak electron-donating group, subtly influencing the electronic properties of the aromatic ring. Furthermore, its steric bulk can direct the binding orientation of the molecule within a protein's active site and fine-tune its overall conformation.

Synthesis and Purification: A Validated Protocol

The most direct and industrially scalable synthesis of this compound proceeds via the selective radical bromination of the benzylic methyl group of 4-methyl-3-(trifluoromethyl)toluene. The use of N-Bromosuccinimide (NBS) is superior to elemental bromine (Br₂) in this context as it maintains a low, steady concentration of bromine radicals, minimizing unwanted aromatic ring bromination.

G Start Starting Material: 4-Methyl-3-(trifluoromethyl)toluene Reaction Radical Bromination (Reflux, Inert Atm.) Start->Reaction Reagents Reagents: - N-Bromosuccinimide (NBS) - Radical Initiator (AIBN) - Solvent (CCl₄ or DCE) Reagents->Reaction Workup Reaction Workup: 1. Cool to RT 2. Filter Succinimide 3. Wash with Na₂S₂O₃(aq) 4. Wash with Brine Reaction->Workup Purify Purification (Recrystallization or Flash Chromatography) Workup->Purify Product Final Product: This compound Purify->Product

Figure 2: A typical experimental workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis via Radical Bromination

Materials:

  • 4-Methyl-3-(trifluoromethyl)toluene (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 - 1.1 equiv)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.02 - 0.05 equiv)

  • Carbon tetrachloride (CCl₄) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes/Ethyl Acetate for chromatography or recrystallization

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add 4-methyl-3-(trifluoromethyl)toluene and the chosen anhydrous solvent (e.g., CCl₄).

  • Reagent Addition: Add NBS (1.05 equiv) and the radical initiator AIBN (0.02 equiv) to the solution.

    • Causality Insight: AIBN is chosen for its predictable decomposition into radicals at moderate temperatures (~65-85 °C), providing controlled initiation. NBS is used to ensure selective benzylic bromination.

  • Reaction: Heat the mixture to reflux (for CCl₄, ~77°C). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key visual cue is the consumption of the denser NBS, which is replaced by the less dense succinimide byproduct that floats.

  • Workup: a. Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. b. Filter the solid succinimide and wash it with a small amount of cold solvent. c. Transfer the filtrate to a separatory funnel and wash sequentially with 1M sodium thiosulfate solution (to quench any remaining bromine), water, and finally brine.

    • Causality Insight: The thiosulfate wash is critical for removing any trace Br₂ which could cause undesired side reactions or color the final product.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a solid or oil, can be purified.

    • Recrystallization: Typically from a solvent like hexanes.

    • Flash Chromatography: Using a silica gel column with a hexanes/ethyl acetate gradient is also effective for achieving high purity.

Core Reactivity: The Nucleophilic Substitution Pathway

The primary utility of this compound lies in its role as an electrophile in nucleophilic substitution reactions. It readily reacts with a vast range of nucleophiles (Nu⁻) to form new carbon-nucleophile bonds, displacing the bromide leaving group.

G sub This compound prod Substituted Product sub->prod Reaction (Solvent, Temp) plus1 + nu Nucleophile (Nu⁻) (e.g., RO⁻, R₂NH, CN⁻, RS⁻) lg Bromide Ion (Br⁻) plus2 +

Figure 3: General schematic of the nucleophilic substitution reaction using this compound.

Protocol: Synthesis of a Benzyl Ether (O-Alkylation)

This protocol details a common application: the Williamson ether synthesis.

Objective: To synthesize 4-methoxy-1-methyl-2-(trifluoromethyl)benzene from this compound and methanol.

Materials:

  • This compound (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH) (1.5 equiv)

Procedure:

  • Base Suspension: To a flame-dried flask under an inert atmosphere, add NaH (1.2 equiv) and anhydrous THF. Cool the suspension to 0 °C using an ice bath.

    • Causality Insight: NaH is a strong, non-nucleophilic base, ensuring complete deprotonation of the alcohol without competing in the substitution reaction. The reaction is performed at 0 °C to control the exothermic deprotonation and hydrogen gas evolution.

  • Alkoxide Formation: Slowly add anhydrous methanol (1.5 equiv) dropwise to the stirred NaH suspension. Stir at 0 °C for 30 minutes.

  • Substitution: Add a solution of this compound (1.0 equiv) in a small amount of anhydrous THF to the sodium methoxide solution at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Quenching & Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude ether by flash chromatography.

Safety, Handling, and Storage

Proper handling of this reagent is essential due to its hazardous properties. It is classified as corrosive and is a lachrymator (a substance that causes tearing).

Table 2: GHS Hazard and Safety Information

CategoryInformationSource(s)
Pictogram GHS05 (Corrosion)[1]
Signal Word Danger[1]
Hazard Statement H314: Causes severe skin burns and eye damage.[1]
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][8]

Core Handling Directives:

  • Always handle this compound in a certified chemical fume hood.

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient for prolonged contact; check glove compatibility charts), and safety goggles or a face shield.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[8]

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[8][9] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[8][9]

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from a rational molecular design. The combination of a reactive benzylic bromide handle with the powerful pharmacomodulating effects of the trifluoromethyl group makes it an indispensable tool for medicinal chemists and material scientists. By understanding the principles behind its synthesis, reactivity, and safe handling, researchers can effectively harness its potential to construct novel molecules with tailored properties for a wide range of applications.

References

Methodological & Application

The Strategic Incorporation of 4-Methyl-3-(trifluoromethyl)benzyl bromide in the Synthesis of Novel PARP Inhibitors: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic introduction of fluorine-containing moieties has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, is prized for its ability to modulate key pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth exploration of the application of 4-methyl-3-(trifluoromethyl)benzyl bromide, a versatile building block, in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents.

The Trifluoromethyl Group and Benzyl Bromide Moiety: A Powerful Combination in Drug Discovery

The this compound scaffold brings together two key structural features that are highly advantageous in medicinal chemistry. The trifluoromethyl group, a strong electron-withdrawing substituent, can significantly enhance the metabolic stability of a drug candidate by blocking potential sites of oxidation.[1][2] Its lipophilicity can also improve cell permeability and bioavailability. The benzyl bromide functionality serves as a reactive electrophile, enabling the facile introduction of the trifluoromethylated benzyl group onto a nucleophilic core scaffold through N-alkylation reactions. This reactivity makes it a valuable tool for the late-stage functionalization of complex molecules.

Application in the Synthesis of a Novel PARP Inhibitor

A key application of this compound is in the synthesis of novel PARP inhibitors. PARP enzymes play a critical role in DNA repair, and their inhibition has emerged as a successful therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2][3][4]

A specific example of the utility of this reagent is in the synthesis of a potent PARP inhibitor, as described in Chinese patent CN108164468B.[1] The synthesis involves the N-alkylation of a piperidine-containing indazole carboxamide core with this compound.

Experimental Protocol: Synthesis of (S)-2-(4-(1-(4-methyl-3-(trifluoromethyl)benzyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide

This protocol details the N-alkylation of (S)-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide with this compound to yield the target PARP inhibitor.

Materials and Reagents:
Reagent/MaterialGradeSupplier
(S)-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide≥98%Commercially Available
This compound≥97%Commercially Available
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (saturated aqueous sodium chloride)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Commercially Available
Silica gel230-400 meshCommercially Available
Reaction Setup and Procedure:
  • Reaction Vessel Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add (S)-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide (1.0 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) (approximately 10 mL per gram of the starting amine) to the flask to dissolve the solid.

  • Base Addition: To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Addition of Alkylating Agent: Slowly add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford the pure (S)-2-(4-(1-(4-methyl-3-(trifluoromethyl)benzyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide.

Mechanism of Action and Biological Significance

The synthesized PARP inhibitor functions by binding to the active site of PARP enzymes, preventing the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair pathways (e.g., BRCA-mutated cancers), the accumulation of unrepaired DNA damage leads to cell death, a concept known as synthetic lethality.[2][4] The 4-methyl-3-(trifluoromethyl)benzyl moiety plays a crucial role in establishing key interactions within the PARP active site, contributing to the inhibitor's potency and selectivity.

Visualization of the Synthetic Pathway

The following diagram illustrates the key synthetic step described in the protocol.

Synthesis_Pathway cluster_conditions reagent1 (S)-2-(4-(piperidin-3-yl)phenyl)- 2H-indazole-7-carboxamide reaction + reagent1->reaction reagent2 This compound reagent2->reaction product (S)-2-(4-(1-(4-methyl-3-(trifluoromethyl)benzyl)piperidin-3-yl)phenyl)- 2H-indazole-7-carboxamide reaction->product N-Alkylation reaction_conditions DIPEA, DMF Room Temperature

Caption: N-Alkylation reaction for the synthesis of a novel PARP inhibitor.

Conclusion

This compound is a valuable and versatile reagent in medicinal chemistry, enabling the strategic incorporation of the trifluoromethyl group to enhance the properties of drug candidates. Its application in the synthesis of novel PARP inhibitors highlights its importance in the development of targeted cancer therapies. The provided protocol offers a robust and reproducible method for the N-alkylation of piperidine-containing scaffolds, which can be adapted for the synthesis of other biologically active molecules. As the demand for more effective and safer therapeutics continues to grow, the use of strategically functionalized building blocks like this compound will undoubtedly play an increasingly critical role in the future of drug discovery.

References

Application Notes and Protocols for 4-Methyl-3-(trifluoromethyl)benzyl bromide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Benzyl Halides in Modern Agrochemicals

The relentless pursuit of enhanced crop protection with minimal environmental impact has driven the agrochemical industry towards the synthesis of highly specific and potent active ingredients. Within this landscape, fluorinated organic compounds have emerged as a cornerstone of innovation. The introduction of fluorine, and particularly the trifluoromethyl (CF₃) group, into molecular scaffolds can profoundly and beneficially alter the physicochemical and biological properties of a compound.[1] The trifluoromethyl group is a strong electron-withdrawing moiety that can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins in pests.[2]

This technical guide focuses on a key building block in this field: 4-Methyl-3-(trifluoromethyl)benzyl bromide (CAS No. 261952-19-6). This versatile reagent serves as a critical intermediate for the introduction of the 4-methyl-3-(trifluoromethyl)benzyl moiety into a variety of agrochemical structures, particularly insecticides and herbicides. Its benzylic bromide an excellent leaving group, facilitates nucleophilic substitution reactions, allowing for the construction of complex molecules with tailored biological activity.[1] This document provides detailed application notes, experimental protocols, and insights into the synthesis of pyrazole-based insecticides, a prominent class of agrochemicals derived from this essential intermediate.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in synthesis.

PropertyValue
CAS Number 261952-19-6
Molecular Formula C₉H₈BrF₃
Molecular Weight 253.06 g/mol
Appearance Solid
Storage Temperature Ambient Temperature

Core Application: Synthesis of Pyrazole Carboxamide Insecticides

A significant application of this compound is in the synthesis of pyrazole carboxamide insecticides. This class of insecticides, which includes commercial successes like Tolfenpyrad, functions by inhibiting the mitochondrial electron transport chain in insects, leading to a disruption of energy production and subsequent mortality. The N-benzyl group plays a crucial role in the molecule's interaction with the target site.

The general synthetic strategy involves the amidation reaction between a pyrazole carboxylic acid and a benzylamine. While direct amidation is possible, a common and efficient industrial approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with the corresponding benzylamine. This compound is a key precursor to the required 4-Methyl-3-(trifluoromethyl)benzylamine.

Below is a representative workflow for the synthesis of a novel pyrazole carboxamide insecticide, illustrating the pivotal role of this compound.

G cluster_0 Intermediate Synthesis cluster_1 Active Ingredient Synthesis A This compound C 4-Methyl-3-(trifluoromethyl)benzyl azide A->C Nucleophilic Substitution B Sodium Azide (NaN₃) B->C E 4-Methyl-3-(trifluoromethyl)benzylamine C->E Reduction D Reduction (e.g., H₂/Pd-C) D->E J N-(4-Methyl-3-(trifluoromethyl)benzyl) pyrazole-5-carboxamide (Target Insecticide) E->J Coupling F Pyrazole-5-carboxylic acid derivative H Pyrazole-5-carbonyl chloride F->H Activation G Thionyl Chloride (SOCl₂) G->H H->J I Amidation Reaction

General workflow for pyrazole carboxamide insecticide synthesis.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a representative N-(4-Methyl-3-(trifluoromethyl)benzyl) pyrazole-5-carboxamide insecticide.

Protocol 1: Synthesis of 4-Methyl-3-(trifluoromethyl)benzylamine

This protocol details the conversion of this compound to the corresponding amine, a crucial step for the final coupling reaction.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Hydrogenation apparatus

  • Filter paper

  • Rotary evaporator

Procedure:

  • Azide Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF. Add sodium azide (1.2 eq) portion-wise with stirring. Heat the reaction mixture to 60°C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-Methyl-3-(trifluoromethyl)benzyl azide.

  • Reduction to Amine: In a hydrogenation vessel, dissolve the crude 4-Methyl-3-(trifluoromethyl)benzyl azide in methanol. Add 10% Pd/C (5 mol%) to the solution. Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 12 hours.

  • Purification: After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst. Wash the filter cake with methanol. Concentrate the filtrate under reduced pressure to yield 4-Methyl-3-(trifluoromethyl)benzylamine. The product can be further purified by distillation or chromatography if necessary.

Protocol 2: Synthesis of N-(4-Methyl-3-(trifluoromethyl)benzyl) pyrazole-5-carboxamide

This protocol describes the final coupling step to yield the target insecticide. It is adapted from the general procedure for synthesizing pyrazole carboxamides.[1]

Materials:

  • A suitable pyrazole-5-carboxylic acid (e.g., 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid)

  • Thionyl chloride (SOCl₂)

  • Toluene

  • 4-Methyl-3-(trifluoromethyl)benzylamine (from Protocol 1)

  • Triethylamine

  • Dichloromethane

  • 1M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend the pyrazole-5-carboxylic acid (1.0 eq) in toluene. Add thionyl chloride (1.5 eq) dropwise at room temperature. Heat the mixture to reflux and stir for 2-3 hours until the reaction is complete (cessation of gas evolution). Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude pyrazole-5-carbonyl chloride.

  • Amidation: Dissolve the crude pyrazole-5-carbonyl chloride in dichloromethane. In a separate flask, dissolve 4-Methyl-3-(trifluoromethyl)benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane. Cool the amine solution to 0°C and add the acid chloride solution dropwise with stirring. Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final N-(4-Methyl-3-(trifluoromethyl)benzyl) pyrazole-5-carboxamide.

Self-Validating System and Quality Control

To ensure the integrity of the synthesis, each step should be monitored, and the final product must be thoroughly characterized.

  • Reaction Monitoring: Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to monitor the progress of each reaction to ensure complete conversion of the starting materials.

  • Purification: Purification of intermediates and the final product is crucial to remove unreacted starting materials and byproducts. Recrystallization and column chromatography are standard techniques.

  • Structural Characterization: The identity and purity of the synthesized compounds should be confirmed using a combination of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O of the amide).

    • Melting Point Analysis: To assess the purity of the final solid product.

Logical Relationships in Synthesis

The synthesis of the target insecticide is a multi-step process where the successful completion of each step is contingent on the previous one. The following diagram illustrates the logical dependencies in the synthesis.

G Start Starting Materials: - this compound - Pyrazole-5-carboxylic acid Step1 Synthesis of 4-Methyl-3-(trifluoromethyl)benzylamine Start->Step1 Step2 Synthesis of Pyrazole-5-carbonyl chloride Start->Step2 Step3 Amidation Reaction Step1->Step3 Step2->Step3 End Final Product: N-(4-Methyl-3-(trifluoromethyl)benzyl) pyrazole-5-carboxamide Step3->End

Logical flow of the synthetic pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced agrochemicals. Its utility is particularly evident in the preparation of pyrazole carboxamide insecticides, where the incorporation of the 4-methyl-3-(trifluoromethyl)benzyl moiety can lead to compounds with enhanced insecticidal activity. The protocols outlined in this guide provide a robust framework for researchers and scientists in the field of agrochemical development to synthesize novel and effective crop protection agents. Adherence to rigorous purification and characterization techniques is essential to ensure the quality and reliability of the synthesized compounds.

References

Application Notes & Protocols: 4-Methyl-3-(trifluoromethyl)benzyl Bromide as a Strategic Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Fluorinated Synthon

In the landscape of modern medicinal chemistry and materials science, the precise installation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of physicochemical and biological properties.[1][2] 4-Methyl-3-(trifluoromethyl)benzyl bromide (CAS: 261952-19-6) has emerged as a highly valuable and versatile building block for introducing the 4-methyl-3-(trifluoromethyl)benzyl moiety into target molecules.

This synthon uniquely combines the reactive utility of a benzyl bromide with the property-enhancing effects of a trifluoromethyl group and the steric/electronic influence of an adjacent methyl group. The -CF3 group is prized for its ability to increase metabolic stability, enhance membrane permeability, and improve binding affinity by altering the electronic nature of the aromatic ring.[2][3] The benzyl bromide functionality serves as a potent electrophile, readily participating in nucleophilic substitution and cross-coupling reactions.[1][3] This guide provides an in-depth exploration of its properties, core reactivity, and detailed protocols for its application in the synthesis of high-value compounds, particularly in the realm of drug discovery.

Physicochemical Properties and Critical Safety Data

Handling this reagent requires a clear understanding of its properties and associated hazards. It is a lachrymatory and corrosive solid, demanding strict adherence to safety protocols.[4]

PropertyValueReference
CAS Number 261952-19-6
Molecular Formula C₉H₈BrF₃
Molecular Weight 253.06 g/mol
Physical Form Solid
Storage Temperature Ambient Temperature
Hazard Statement H314: Causes severe skin burns and eye damage
Signal Word Danger

Safety & Handling Protocol:

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves (consider double-gloving), and chemical splash goggles.

  • Dispensing: As a solid, dispense carefully to avoid generating dust. Use appropriate tools (spatula, weighing paper).

  • In Case of Contact: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Core Reactivity and Mechanistic Considerations

The primary utility of this compound stems from the electrophilic nature of the benzylic carbon atom. The bromide ion is an excellent leaving group, facilitating reactions with a wide range of nucleophiles. The substitution can proceed via SN1 or SN2 pathways, depending on the nucleophile, solvent, and reaction conditions. The strong electron-withdrawing nature of the meta-trifluoromethyl group influences the electron density of the aromatic ring and the stability of any potential carbocationic intermediates, thereby modulating the reactivity of the benzylic position.

Caption: General scheme of nucleophilic substitution.

Application I: Synthesis of Kinase Inhibitors via N-Alkylation

Rationale: A predominant application of this building block is in the synthesis of kinase inhibitors.[6] Kinases are a class of enzymes central to cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7][8] Many potent kinase inhibitors feature a heterocyclic core (e.g., pyrimidine, quinoline, pyrrole) N-substituted with a benzyl group.[6] This benzyl moiety often occupies a specific pocket in the kinase active site, and its substituents are crucial for modulating potency and selectivity. The 4-methyl-3-(trifluoromethyl)benzyl group provides a combination of lipophilicity and hydrogen-bonding potential that can be highly advantageous for target binding.

start Start: Reagents in Flask dissolve Dissolve heterocyclic amine and base (e.g., Cs₂CO₃) in dry DMF. start->dissolve add_reagent Add 4-Methyl-3-(trifluoromethyl)benzyl bromide (1.0-1.2 eq) dropwise. dissolve->add_reagent react Stir at specified temperature (e.g., 25-60 °C) for 2-16 h. add_reagent->react monitor Monitor reaction by TLC/LC-MS for consumption of starting material. react->monitor quench Quench reaction with water and extract with an organic solvent (e.g., EtOAc). monitor->quench Reaction Complete wash Wash organic layer with water, then brine. Dry over Na₂SO₄. quench->wash concentrate Concentrate in vacuo. wash->concentrate purify Purify crude product via column chromatography. concentrate->purify end End: Isolated, Characterized Product purify->end

Caption: Workflow for N-alkylation of a heterocyclic amine.

Protocol 1: General Procedure for N-alkylation of a Heterocyclic Amine

  • Expert Insight: The choice of base is critical. Stronger bases like sodium hydride (NaH) can be used for less acidic N-H bonds but require strictly anhydrous conditions. Milder bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often sufficient, safer to handle, and effective for a broad range of substrates. Cesium carbonate offers the advantage of higher solubility in organic solvents.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the heterocyclic amine (1.0 eq) and cesium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.5 M with respect to the amine. Stir the suspension for 10-15 minutes at room temperature.

  • Addition of Electrophile: In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring suspension of the amine and base.

  • Reaction: Stir the reaction mixture at room temperature (or heat to 40-60 °C if necessary) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-16 hours).

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate (EtOAc). Extract the aqueous layer two more times with EtOAc.

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzylated product.

  • Self-Validation & Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. Successful benzylation is typically confirmed in ¹H NMR by the appearance of a new singlet corresponding to the benzylic -CH₂- protons (usually around δ 5.0-5.5 ppm) and the characteristic signals for the 4-methyl-3-(trifluoromethyl)benzyl aromatic protons.

Application II: Carbon-Carbon Bond Formation via Cross-Coupling

Rationale: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp³)-C(sp²) bonds.[9] This reaction is exceptionally valuable for synthesizing diarylmethane structures, which are common motifs in pharmaceuticals.[10] Using this compound in a Suzuki coupling with various arylboronic acids provides a direct and modular route to a diverse library of substituted diarylmethanes.

  • Expert Insight: The success of a Suzuki coupling with a benzyl bromide is highly dependent on the catalyst system. A palladium catalyst, often in combination with a phosphine ligand, is required to facilitate the catalytic cycle. The choice of ligand can influence reaction rate and yield; bulky, electron-rich ligands like SPhos can be effective.[9] The base plays a crucial role in the transmetalation step.

pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_intermediate Ar-Pd(II)L₂(Br) ox_add->pd_intermediate + Ar-Br transmetal Transmetalation (Base Assisted) pd_intermediate->transmetal pd_intermediate2 Ar-Pd(II)L₂(R) transmetal->pd_intermediate2 boronic R-B(OH)₂ boronic->transmetal red_elim Reductive Elimination pd_intermediate2->red_elim red_elim->pd0 Catalyst Regeneration product Ar-R red_elim->product

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

  • Inert Atmosphere Setup: To a Schlenk flask, add the arylboronic acid (1.0 eq), this compound (1.2 eq), potassium phosphate (K₃PO₄, 3.0 eq), and the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add a degassed solvent mixture, such as Toluene/Water (10:1) or THF/Water (10:1), via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.

  • Extraction and Washing: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

  • Self-Validation & Troubleshooting:

    • Low Conversion: If the reaction stalls, this may be due to catalyst deactivation. Ensure solvents are thoroughly degassed. A fresh portion of catalyst can sometimes restart the reaction.

    • Homo-coupling: Formation of a biaryl product from the boronic acid (R-R) can occur. Running the reaction at a lower temperature or changing the base may mitigate this side reaction. The formation of the dibenzyl product (Ar-CH₂-CH₂-Ar) can also occur but is often less problematic under these conditions.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhos (2/4)K₃PO₄Toluene/H₂O100~85
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃THF/H₂O77~91
33-Thienylboronic acidPdCl₂(dppf) (3)Cs₂CO₃CPME/H₂O90~88
Adapted from literature protocols for similar benzyl bromides.[9][10]

Summary and Future Outlook

This compound is a powerful and versatile building block whose strategic importance in chemical synthesis is well-established. Its utility in constructing complex molecules, particularly for pharmaceutical applications like kinase inhibitors, is driven by the predictable reactivity of the benzyl bromide and the beneficial properties imparted by the trifluoromethyl group. The protocols detailed herein for N-alkylation and Suzuki-Miyaura coupling represent robust and adaptable methods for its incorporation. Beyond these applications, this reagent holds significant potential in the synthesis of novel agrochemicals and advanced materials, where fine-tuning of molecular properties is paramount.[1] Future explorations will likely focus on its use in other modern synthetic transformations, such as photoredox-mediated and other transition-metal-catalyzed reactions.

References

Alkylation reactions with 4-Methyl-3-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alkylation Reactions with 4-Methyl-3-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a specialized benzylic halide reagent crucial for the synthesis of complex organic molecules. Its structure is distinguished by two key features on the aromatic ring: a methyl group and a trifluoromethyl (-CF3) group. The trifluoromethyl group is a bioisostere of a methyl or ethyl group but imparts unique properties, including increased lipophilicity, metabolic stability, and altered electronic characteristics, making it highly valuable in pharmaceutical and agrochemical design.[1] The bromide atom serves as an excellent leaving group, rendering the benzylic carbon highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of the reagent's properties, safety protocols, and detailed application notes for its use in N-, O-, C-, and S-alkylation reactions, enabling researchers to effectively incorporate the 4-methyl-3-(trifluoromethyl)benzyl moiety into target molecules.

Reagent Properties and Safety

Proper handling and understanding of the reagent's physicochemical properties are paramount for safe and successful experimentation.

PropertyValueSource(s)
CAS Number 261952-19-6[2]
Molecular Formula C₉H₈BrF₃[2]
Molecular Weight 253.06 g/mol [2]
Physical Form Solid[2]
Storage Temperature Ambient Temperature[2]
Signal Word Danger[2]
Hazard Statements H314: Causes severe skin burns and eye damage.[2]

Safety & Handling Precautions:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[4][5]

  • First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[3] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[3] Seek immediate medical attention in all cases of exposure.[3][4]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][6] This reagent can be corrosive and should be stored in an appropriate area.[3]

Core Principles of Alkylation

This compound is a potent electrophile due to the electron-withdrawing nature of the bromine atom, which polarizes the benzylic C-Br bond. Alkylation reactions with this reagent predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. A nucleophile (Nu:⁻) attacks the electrophilic benzylic carbon, leading to the displacement of the bromide leaving group and the formation of a new carbon-nucleophile bond.

The choice of base and solvent is critical for reaction success. A base is typically required to deprotonate the nucleophile, increasing its nucleophilicity. The solvent must be able to dissolve the reactants and facilitate the SN2 transition state, with polar aprotic solvents like DMF, ACN, and THF being common choices.

Application Note I: N-Alkylation of Amines and Heterocycles

The introduction of the 4-methyl-3-(trifluoromethyl)benzyl group onto nitrogen atoms is a common strategy in medicinal chemistry to modulate the pharmacological profile of lead compounds. This reagent readily alkylates primary and secondary amines, as well as nitrogen-containing heterocycles like indazoles.[7]

Protocol 1: N-Alkylation of a Secondary Amine

This protocol describes a general procedure for the N-alkylation of a secondary amine using a carbonate base in acetonitrile.

Principle: A moderately strong, inorganic base like potassium carbonate (K₂CO₃) is sufficient to act as a proton scavenger for the hydrobromic acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. Acetonitrile (ACN) is a suitable polar aprotic solvent for this transformation.[8][9]

Materials and Reagents:

Reagent/MaterialGrade
This compound≥97%
Secondary Amine (e.g., Dibenzylamine)Reagent Grade
Potassium Carbonate (K₂CO₃), anhydrous≥99%
Acetonitrile (ACN), anhydrous≥99.8%
Ethyl Acetate (EtOAc)ACS Grade
Brine (Saturated aq. NaCl)-
Anhydrous Magnesium Sulfate (MgSO₄)-

Experimental Workflow:

G setup 1. Reaction Setup - Add amine, K2CO3, and ACN to flask - Inert atmosphere (N2/Ar) reagent_add 2. Reagent Addition - Dissolve benzyl bromide in ACN - Add dropwise to reaction mixture setup->reagent_add Stirring reaction 3. Reaction - Stir at room temperature or heat (e.g., 60 °C) - Monitor by TLC/LC-MS reagent_add->reaction Monitor progress workup 4. Work-up - Cool and filter solids - Concentrate filtrate reaction->workup Reaction complete extraction 5. Extraction - Dissolve residue in EtOAc - Wash with water and brine workup->extraction purification 6. Purification - Dry over MgSO4 - Concentrate and purify via column chromatography extraction->purification

Caption: General workflow for N-alkylation.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the secondary amine (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous acetonitrile (to achieve a concentration of 0.1-0.2 M).

  • Inert Atmosphere: Flush the flask with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts through a pad of celite, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary amine.

Application Note II: O-Alkylation of Phenols

The formation of ether linkages (O-alkylation) is fundamental in organic synthesis. Phenols, being relatively acidic, are excellent nucleophiles for this transformation. This reaction is pivotal in synthesizing intermediates for complex molecules, such as the anticancer drug Lenvatinib, which features a substituted phenoxy-quinoline core.[10][11][12]

Protocol 2: O-Alkylation of a Substituted Phenol

This protocol details the etherification of a phenol using a strong base in a polar aprotic solvent.

Principle: For less acidic nucleophiles like phenols, a strong base such as sodium hydride (NaH) is often used to ensure complete deprotonation to the corresponding phenoxide.[13] The resulting phenoxide is a potent nucleophile that readily attacks the benzyl bromide. Anhydrous Tetrahydrofuran (THF) is an excellent solvent as it is inert to the strong base and effectively solvates the reactants.

Materials and Reagents:

Reagent/MaterialGrade
This compound≥97%
Substituted Phenol (e.g., 4-Nitrophenol)Reagent Grade
Sodium Hydride (NaH), 60% in mineral oilReagent Grade
Tetrahydrofuran (THF), anhydrous≥99.9%
Ethyl Acetate (EtOAc)ACS Grade
Saturated aq. Ammonium Chloride (NH₄Cl)-
Anhydrous Sodium Sulfate (Na₂SO₄)-

Step-by-Step Procedure:

  • Reaction Setup: To a dry, three-neck round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 eq) and anhydrous THF (to achieve a concentration of 0.2-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation. Stir the mixture at 0 °C for 30 minutes to allow for complete formation of the phenoxide.

  • Reagent Addition: Dissolve this compound (1.05 eq) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor for the disappearance of the starting phenol by TLC or LC-MS.

  • Quenching: Once complete, cool the reaction back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue via flash column chromatography to yield the desired aryl benzyl ether.

Application Note III: S-Alkylation of Thiols

Thioethers are important functional groups in various biologically active molecules. The high nucleophilicity of thiols and the excellent leaving group ability of bromide make the S-alkylation with this compound a highly efficient process.[14]

Protocol 3: S-Alkylation of a Thiophenol

This protocol provides a straightforward method for synthesizing a thioether from a thiophenol.

Principle: Thiophenols are sufficiently acidic to be deprotonated by a mild base like potassium carbonate. The resulting thiophenolate is an extremely potent nucleophile that reacts rapidly with the benzyl bromide. Dimethylformamide (DMF) is an excellent solvent for this reaction, as it readily dissolves the reactants and the inorganic base.

Materials and Reagents:

Reagent/MaterialGrade
This compound≥97%
ThiophenolReagent Grade
Potassium Carbonate (K₂CO₃), anhydrous≥99%
Dimethylformamide (DMF), anhydrous≥99.8%
Diethyl Ether (Et₂O)ACS Grade
WaterDeionized
Anhydrous Sodium Sulfate (Na₂SO₄)-

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the thiophenol (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Reagent Addition: Add this compound (1.1 eq) to the mixture at room temperature.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. The reaction is typically rapid; monitor its completion by TLC.

  • Work-up: Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extraction: Separate the layers and extract the aqueous phase with diethyl ether (2x). Combine the organic layers and wash thoroughly with water (3-4x) to remove DMF, followed by a final wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography if necessary.

Visualization of Alkylation Pathways

G cluster_reagents Reagents cluster_nucleophiles Nucleophiles (Nu-H) reagent 4-Methyl-3-(trifluoromethyl) benzyl bromide amine Amine (R₂NH) N-Alkylation reagent->amine Base, Solvent alcohol Alcohol/Phenol (ROH) O-Alkylation reagent->alcohol Base, Solvent thiol Thiol (RSH) S-Alkylation reagent->thiol Base, Solvent enolate Enolate C-Alkylation reagent->enolate Base, Solvent

References

Application Notes and Protocols for 4-Methyl-3-(trifluoromethyl)benzyl bromide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

4-Methyl-3-(trifluoromethyl)benzyl bromide is a key reagent in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its strategic importance lies in the unique combination of a reactive benzylic bromide and the influential trifluoromethyl group. Benzylic halides are prized synthetic intermediates due to the stability of the resulting carbocation, facilitating nucleophilic substitution reactions.[1] The incorporation of a trifluoromethyl (CF₃) group is a widely adopted strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] This document provides detailed protocols and expert insights for the effective utilization of this compound in common synthetic transformations.

Chemical and Physical Properties

A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.

PropertyValueReference
Molecular Formula C₉H₈BrF₃[3]
Molecular Weight 253.06 g/mol [3]
Appearance Solid[3]
Storage Temperature Ambient Temperature[3]

Safety and Handling Precautions

This compound is a corrosive and lachrymatory substance and must be handled with appropriate safety measures in a well-ventilated chemical fume hood.[3]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[3]

Precautionary Measures:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3]

  • Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible.[4]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[4][5] If inhaled, move the victim to fresh air.[4][5] If swallowed, rinse mouth and do NOT induce vomiting.[4][5]

Core Application: Nucleophilic Substitution Reactions

The primary utility of this compound lies in its reactivity as an electrophile in Sₙ2 reactions. The benzylic carbon is readily attacked by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reagent This compound TS [Nu---C---Br]⁻ Reagent->TS Nucleophile Nucleophile (Nu⁻) Nucleophile->TS Attack on δ+ Carbon Product Substituted Product TS->Product Bond Formation Leaving_Group Bromide (Br⁻) TS->Leaving_Group Bond Cleavage

Caption: Generalized Sₙ2 mechanism for this compound.

Experimental Protocol 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[1][6][7][8] In this protocol, an alcohol is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile to displace the bromide from this compound.

Reaction Scheme:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Benzyl_Bromide This compound Ether 4-Methyl-3-(trifluoromethyl)benzyl Ether Benzyl_Bromide->Ether Alcohol R-OH Alkoxide R-O⁻Na⁺ Alcohol->Alkoxide Deprotonation Base NaH Base->Alkoxide Alkoxide->Ether Sₙ2 Attack Salt NaBr

Caption: Workflow for the Williamson Ether Synthesis.

Materials and Methods

Reagents:

  • This compound

  • Anhydrous alcohol (e.g., ethanol, isopropanol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 equivalents) under a nitrogen atmosphere.

  • Solvent Addition: Add anhydrous DMF to the flask via syringe.

  • Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add the desired alcohol (1.0 equivalent) dropwise via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The cessation of hydrogen gas evolution indicates the complete formation of the alkoxide.

  • Addition of Electrophile: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Anhydrous Conditions: The use of a strong base like NaH necessitates anhydrous conditions to prevent quenching of the base and the alkoxide.

  • Solvent: DMF is a polar apathetic solvent that is ideal for Sₙ2 reactions as it solvates the cation (Na⁺) while leaving the alkoxide nucleophile relatively free to react.[1]

  • Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the alkoxide.[6]

  • Workup: The aqueous workup is designed to remove unreacted alkoxide, DMF, and inorganic salts.

Experimental Protocol 2: N-Alkylation of Amines

The reaction of this compound with primary or secondary amines is a direct method for the synthesis of the corresponding N-benzylated amines. These products are common structural motifs in many biologically active compounds.

Reaction Scheme:

N_Alkylation cluster_reactants Reactants cluster_products Products Benzyl_Bromide This compound Product_Amine N-alkylated Amine Benzyl_Bromide->Product_Amine Amine R₁R₂NH Amine->Product_Amine Sₙ2 Attack Base K₂CO₃ or Et₃N Byproduct_Salt HBr salt of Base

Caption: General scheme for the N-alkylation of an amine.

Materials and Methods

Reagents:

  • This compound

  • Primary or secondary amine

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) and a base such as potassium carbonate (2.0 equivalents) or triethylamine (1.5 equivalents) in a suitable solvent like acetonitrile or dichloromethane.

  • Addition of Electrophile: Add a solution of this compound (1.0 equivalent) in the same solvent to the amine solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) if necessary. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, filter off any inorganic salts if a solid base was used. If the reaction was performed in a water-miscible solvent like acetonitrile, remove the solvent under reduced pressure and re-dissolve the residue in a water-immiscible solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the organic solution with saturated aqueous NaHCO₃ solution, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography.

Rationale for Experimental Choices:

  • Base: A base is required to neutralize the hydrobromic acid (HBr) that is formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic. Potassium carbonate is a mild inorganic base, while triethylamine is a soluble organic base.

  • Solvent: Acetonitrile and dichloromethane are common solvents for N-alkylation reactions as they are relatively polar to dissolve the reactants but do not interfere with the reaction.

  • Stoichiometry: Using a slight excess of the base ensures that the reaction proceeds to completion by scavenging all the generated acid.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the 4-methyl-3-(trifluoromethyl)benzyl moiety into a variety of organic molecules. The protocols outlined in this application note provide a solid foundation for its use in Williamson ether synthesis and N-alkylation reactions. As with any reactive chemical, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe application in the laboratory.

References

Introduction: The Strategic Advantage of Fluorinated Benzylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-Methyl-3-(trifluoromethyl)benzyl bromide as a Versatile Benzylating Agent for Advanced Organic Synthesis.

In the landscape of modern organic and medicinal chemistry, the strategic introduction of fluorinated moieties is a cornerstone of molecular design. The trifluoromethyl (CF3) group, in particular, is highly valued for its ability to profoundly alter a molecule's physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] this compound emerges as a highly effective and versatile reagent for this purpose. It serves as a key building block, allowing for the direct incorporation of the 4-methyl-3-(trifluoromethyl)benzyl group into a wide array of molecular scaffolds.

This guide provides a comprehensive overview of this compound, detailing its properties, reactivity, and application in key synthetic transformations. Authored for researchers, chemists, and drug development professionals, it offers not just protocols but also the underlying chemical principles and practical insights required for successful implementation in the laboratory.

Physicochemical Properties and Reactivity Profile

The unique substitution pattern of this compound dictates its reactivity. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the benzylic bromide, making the benzylic carbon a potent electrophile for nucleophilic substitution reactions.[3] This is counterbalanced to a small degree by the electron-donating methyl group. The bromide atom serves as an excellent leaving group, facilitating reactions with a broad range of nucleophiles.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource
CAS Number 261952-19-6[4]
Molecular Formula C9H8BrF3[4]
Molecular Weight 253.06 g/mol [4]
Appearance Solid[4]
Hazard Statement H314: Causes severe skin burns and eye damage[4]
Signal Word Danger[4]
GHS Pictogram Corrosion (GHS05)[4]

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this reagent.

Core Application: The Benzylation Reaction Mechanism

The primary utility of this compound is as an electrophile in SN2 (bimolecular nucleophilic substitution) reactions. A nucleophile (Nu:-), such as an alcohol, amine, or thiol, attacks the electrophilic benzylic carbon, displacing the bromide leaving group in a single, concerted step.

Experimental_Workflow A 1. Reaction Setup (Flask, Stir Bar, Reagents, Solvent) B 2. Reaction (Heating/Stirring) A->B C 3. Monitoring (TLC) B->C C->B Reaction Incomplete D 4. Aqueous Work-up (Quenching, Extraction, Washing) C->D Reaction Complete E 5. Drying & Concentration (Na₂SO₄, Rotary Evaporation) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G H Pure Product G->H

References

The Trifluoromethyl Group: A Key Modulator in the Reactivity of 4-Methyl-3-(trifluoromethyl)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers in Organic Synthesis and Drug Discovery

Abstract

This technical guide provides an in-depth analysis of the pivotal role the trifluoromethyl (CF₃) group plays in the chemical reactions of 4-Methyl-3-(trifluoromethyl)benzyl bromide. This reagent is of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the trifluoromethyl substituent. These notes detail the electronic and steric effects of the CF₃ group, its influence on reaction mechanisms, and provide comprehensive, step-by-step protocols for key synthetic transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Safety protocols and data interpretation are also addressed to ensure safe and effective utilization in the laboratory.

Introduction: The Unique Influence of the Trifluoromethyl Group

The trifluoromethyl group is a powerful modulator of molecular properties.[1][2][3] Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, significantly alters the electronic environment of the aromatic ring and the benzylic position in this compound.[4] This inductive effect (-I) deactivates the aromatic ring towards electrophilic substitution and influences the reactivity of the benzylic bromide.[5][6]

Furthermore, the CF₃ group possesses a considerable steric profile, which can hinder the approach of reactants to adjacent sites.[7][8][9] The interplay of these electronic and steric factors dictates the preferred reaction pathways and rates of reactions involving this compound. In the context of drug design, the incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[1][2][7][10]

Mechanistic Considerations: Navigating S_N1 and S_N2 Pathways

Benzyl bromides are known to undergo nucleophilic substitution through both S_N1 and S_N2 mechanisms, depending on the substrate, nucleophile, solvent, and temperature.[11][12][13] The presence of the trifluoromethyl group on the aromatic ring of this compound introduces a fascinating dichotomy in its reactivity.

  • S_N2 Pathway: The strong electron-withdrawing effect of the CF₃ group at the meta position relative to the benzylic carbon can destabilize the developing positive charge in an S_N1 transition state. This electronic destabilization, coupled with the primary nature of the benzylic bromide, generally favors the bimolecular S_N2 mechanism.[14][15]

  • S_N1 Pathway: Conversely, the resonance stabilization of the benzylic carbocation, a hallmark of benzyl systems, can still allow for an S_N1 pathway under appropriate conditions (e.g., with a weak nucleophile in a polar protic solvent).[11][16] The methyl group at the para position provides some electronic donation, which can partially counteract the destabilizing effect of the CF₃ group on the carbocation.

The following diagram illustrates the competing S_N1 and S_N2 pathways for this compound.

G cluster_0 Reaction Pathways cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway Reactant This compound TS_SN2 Transition State (Concerted) Reactant->TS_SN2 Strong Nucleophile Polar Aprotic Solvent Carbocation Benzylic Carbocation (Resonance Stabilized) Reactant->Carbocation Weak Nucleophile Polar Protic Solvent Product_SN2 Substitution Product (Inversion of stereochemistry if chiral) TS_SN2->Product_SN2 Product_SN1 Substitution Product (Racemization if chiral) Carbocation->Product_SN1

Caption: Competing S_N1 and S_N2 reaction pathways for this compound.

Experimental Protocols

The following protocols are provided as a guide for common reactions involving this compound. Researchers should optimize these conditions based on their specific nucleophiles and desired products.

General Safety Precautions

This compound is a corrosive and lachrymatory substance.[1][7] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][9] Avoid inhalation of dust and vapors.[1][7] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[1][9] Store the reagent in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[17] It is sensitive to moisture and light.[2]

Table 1: Physical and Safety Data for this compound

PropertyValueReference
CAS Number 261952-19-6[18]
Molecular Formula C₉H₈BrF₃[18]
Molecular Weight 253.06 g/mol
Appearance Solid[18]
Hazard Statements H314: Causes severe skin burns and eye damage.[18]
Precautionary Statements P260, P271, P280[18]
Signal Word Danger[18]
Protocol 1: Nucleophilic Substitution - Williamson Ether Synthesis

This protocol describes the synthesis of a benzyl ether via an S_N2 reaction with an alkoxide.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, isopropanol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the alcohol (1.2 equivalents) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add the solution of the benzyl bromide dropwise to the stirred alkoxide solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR, IR, and mass spectrometry.

G cluster_workflow Williamson Ether Synthesis Workflow Start Start Alkoxide_Formation 1. Alkoxide Formation (Alcohol + NaH in THF) Start->Alkoxide_Formation Addition 2. Addition of Benzyl Bromide Alkoxide_Formation->Addition Reflux 3. Reflux and Reaction Monitoring (TLC) Addition->Reflux Workup 4. Aqueous Workup (Quench, Extract, Wash) Reflux->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Characterization 6. Product Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the Williamson ether synthesis.

Protocol 2: Palladium-Catalyzed Cross-Coupling - Suzuki-Miyaura Reaction

This protocol outlines the formation of a new carbon-carbon bond by coupling the benzyl bromide with a boronic acid.

Materials:

  • This compound

  • Aryl or vinyl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂), 2-5 mol%

  • Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine (PPh₃)), 4-10 mol%

  • Base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)), 2.0-3.0 equivalents

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Water (for aqueous base solutions)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask or a sealable reaction vial, add this compound (1.0 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times.

  • Add the degassed solvent (and water if using an aqueous base) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the purified product by NMR, IR, and mass spectrometry.

G cluster_workflow Suzuki-Miyaura Coupling Workflow Start Start Reaction_Setup 1. Reaction Setup (Reagents, Catalyst, Ligand, Base, Solvent) Start->Reaction_Setup Inert_Atmosphere 2. Establish Inert Atmosphere Reaction_Setup->Inert_Atmosphere Heating 3. Heating and Reaction Monitoring Inert_Atmosphere->Heating Workup 4. Workup (Filtration, Extraction, Washing) Heating->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Characterization 6. Product Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Data Interpretation and Troubleshooting

Table 2: Common Spectroscopic Data for a Hypothetical Ether Product

Spectroscopic TechniqueExpected Observations
¹H NMR Appearance of new signals corresponding to the alkoxy group. A singlet for the benzylic CH₂ protons, typically between 4.5-5.0 ppm. Aromatic protons will show characteristic splitting patterns.
¹³C NMR Appearance of new signals for the carbons of the alkoxy group. A signal for the benzylic carbon around 70-80 ppm. Signals for the aromatic carbons, including a quartet for the CF₃-bearing carbon due to C-F coupling.
¹⁹F NMR A singlet for the CF₃ group, typically between -60 and -65 ppm relative to CFCl₃.
IR Spectroscopy Disappearance of the C-Br stretching vibration. Appearance of a C-O-C stretching vibration (ether linkage) around 1050-1150 cm⁻¹.
Mass Spectrometry Molecular ion peak corresponding to the expected mass of the product.

Troubleshooting Guide:

  • Low or No Product Formation:

    • Nucleophilic Substitution: Incomplete formation of the nucleophile (e.g., alkoxide). Ensure the base is fresh and the reaction is anhydrous. The steric hindrance from the trifluoromethyl group may require longer reaction times or higher temperatures.

    • Cross-Coupling: Inactive catalyst. Ensure proper inert atmosphere and use of degassed solvents. The choice of ligand is crucial and may need optimization. The base may not be strong enough.

  • Formation of Side Products:

    • Elimination: In nucleophilic substitution, using a sterically hindered or strong base can lead to elimination products. Use a non-nucleophilic, sterically unhindered base if possible.

    • Homocoupling: In cross-coupling reactions, homocoupling of the boronic acid can occur. Ensure the stoichiometry is correct and the reaction is not overheated.

Conclusion

The trifluoromethyl group in this compound plays a multifaceted role in its chemical reactivity. Its strong electron-withdrawing nature and steric bulk significantly influence the course of nucleophilic substitution and cross-coupling reactions. By understanding these effects and following robust experimental protocols, researchers can effectively utilize this versatile building block for the synthesis of novel molecules with potential applications in pharmaceuticals and materials science. Careful attention to safety and reaction optimization are paramount for successful outcomes.

References

Application Notes and Protocols: The Strategic Role of 4-Methyl-3-(trifluoromethyl)benzyl bromide in the Synthesis of Novel Antiviral Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Methyl-3-(trifluoromethyl)benzyl Moiety in Antiviral Drug Discovery

In the relentless pursuit of novel antiviral therapeutics, medicinal chemists continually seek molecular scaffolds that can enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, with the trifluoromethyl (CF3) group being of particular importance.[1][2] The CF3 group's strong electron-withdrawing nature and high lipophilicity can significantly improve metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2]

4-Methyl-3-(trifluoromethyl)benzyl bromide emerges as a key building block in this context, offering a versatile platform for introducing the 4-methyl-3-(trifluoromethyl)benzyl moiety into a variety of molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this reagent in synthesizing potential antiviral compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.

Core Principles: The Rationale for Employing this compound

The efficacy of this compound as a synthetic tool in antiviral research stems from several key molecular attributes:

  • Enhanced Biological Activity: The trifluoromethyl group can modulate the electronic properties of the benzyl ring, influencing interactions with viral proteins and enzymes. This can lead to improved inhibitory activity against viral targets.

  • Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can increase the in vivo half-life of a drug candidate, leading to improved therapeutic efficacy.

  • Lipophilicity and Permeability: The lipophilic nature of the trifluoromethyl group can enhance the ability of a molecule to cross cellular membranes, a critical factor for reaching intracellular viral targets.

  • Versatile Reactivity: The benzylic bromide is a reactive electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, phenols, and thiols. This allows for the straightforward incorporation of the 4-methyl-3-(trifluoromethyl)benzyl scaffold into diverse heterocyclic systems, many of which are privileged structures in antiviral drug discovery.[1]

Application in the Synthesis of Bioactive Heterocycles: A Focus on Pyrazoles

Pyrazoles are a class of nitrogen-containing heterocycles that form the core of numerous approved drugs and biologically active compounds, including those with antiviral properties. The N-alkylation of pyrazoles is a fundamental transformation in the synthesis of such molecules, and this compound is an excellent reagent for this purpose.

A common challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling regioselectivity, as the reaction can occur at two different nitrogen atoms.[3][4][5] The choice of base, solvent, and reaction conditions plays a crucial role in directing the alkylation to the desired nitrogen.[6]

General Protocol for N-Alkylation of a Pyrazole Core

This protocol provides a general methodology for the N-alkylation of a pyrazole with this compound. Researchers should optimize the conditions for their specific substrate.

dot

Caption: General workflow for N-alkylation of pyrazoles.

Materials and Reagents:

ReagentSupplierPurity
Pyrazole derivativeCommercial Source≥95%
This compoundCommercial Source≥97%
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)Commercial SourceAnhydrous
Sodium Hydride (NaH), 60% dispersion in mineral oilCommercial Source
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)Commercial Source
Ethyl Acetate (EtOAc)Commercial SourceHPLC Grade
HexanesCommercial SourceHPLC Grade
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
BrinePrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Commercial Source

Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the pyrazole derivative (1.0 eq.).

  • Dissolution: Add anhydrous DMF or CH₃CN to dissolve the pyrazole (concentration typically 0.1-0.5 M).

  • Base Addition: Add the base (e.g., K₂CO₃, 1.5 eq. or Cs₂CO₃, 1.2 eq.). If using NaH (1.2 eq.), add it portion-wise at 0 °C and allow the mixture to stir for 30 minutes at this temperature before proceeding.

  • Reagent Addition: Add this compound (1.1 eq.) to the stirred suspension.

  • Reaction: Allow the reaction mixture to stir at the desired temperature (typically room temperature to 80 °C) for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated pyrazole product.

Causality Behind Experimental Choices:

  • Choice of Base: The basicity and the nature of the counter-ion can influence the regioselectivity of the alkylation. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred for their milder reaction conditions and can favor the formation of the thermodynamically more stable isomer. Stronger bases like NaH can lead to faster reaction rates but may result in a different regioisomeric ratio.[6]

  • Solvent Selection: Polar aprotic solvents like DMF and CH₃CN are excellent choices for SN2 reactions as they can dissolve the reactants and stabilize the transition state.

  • Inert Atmosphere: The use of an inert atmosphere is crucial, especially when using strong, moisture-sensitive bases like NaH, to prevent quenching of the base and side reactions.

Application in the Synthesis of Kinase Inhibitors with Antiviral Potential

Protein kinases are crucial regulators of cellular processes, and many viruses hijack host cell kinases to facilitate their replication.[7] Therefore, kinase inhibitors represent a promising class of host-targeting antiviral agents. The 4-methyl-3-(trifluoromethyl)phenyl moiety is a key structural feature in several potent kinase inhibitors.

A notable example is the discovery of CHMFL-ABL/KIT-155 , a highly potent dual ABL/KIT kinase inhibitor. While the published synthesis of this compound starts from 4-methyl-3-(trifluoromethyl)aniline, the synthetic principles are highly relevant and demonstrate the importance of the core scaffold. The general approach involves the formation of an amide bond, a common reaction in the synthesis of kinase inhibitors.

Conceptual Synthetic Workflow for a Kinase Inhibitor Scaffold

The following workflow illustrates a conceptual pathway for synthesizing a kinase inhibitor scaffold incorporating the 4-methyl-3-(trifluoromethyl)benzyl group.

dot

Caption: Conceptual workflow for amide bond formation.

Note: 4-Methyl-3-(trifluoromethyl)benzoyl chloride can be synthesized from the corresponding benzoic acid, which in turn can be derived from this compound through oxidation.

Conclusion and Future Perspectives

This compound is a valuable and versatile reagent for the synthesis of novel compounds with potential antiviral activity. Its ability to introduce the trifluoromethyl group, a key pharmacophore for enhancing drug-like properties, makes it an attractive building block for medicinal chemists. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the synthesis of a wide range of bioactive molecules. Future research will undoubtedly uncover new applications for this reagent in the development of next-generation antiviral therapies.

References

The Strategic Incorporation of 4-Methyl-3-(trifluoromethyl)benzyl bromide in Advanced Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Functional Materials

In the landscape of material science, precision at the molecular level dictates macroscopic properties. 4-Methyl-3-(trifluoromethyl)benzyl bromide emerges as a pivotal building block for the synthesis of advanced functional materials. Its unique trifluoromethyl (-CF3) and methyl (-CH3) substituted aromatic structure, combined with the reactive benzylic bromide, offers a powerful tool for researchers and drug development professionals. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties, thermal stability, and hydrophobicity of resulting materials, while the methyl group can enhance solubility and fine-tune intermolecular interactions.[1][2] This guide provides in-depth application notes and detailed protocols for leveraging this compound in the synthesis of high-performance polymers and the functionalization of surfaces.

Key Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReference
CAS Number 261952-19-6[3]
Molecular Formula C9H8BrF3[3]
Molecular Weight 253.06 g/mol [3]
Appearance Solid[3]
Storage Temperature Ambient[3]

Application I: Synthesis of High-Performance Fluorinated Polyimides

The introduction of the 4-methyl-3-(trifluoromethyl)benzyl moiety into polyimide backbones can significantly enhance their properties, leading to materials with low dielectric constants, reduced water absorption, and improved thermal stability. These characteristics are highly desirable for applications in microelectronics and aerospace industries.[4]

Scientific Rationale

The bulky trifluoromethyl group disrupts polymer chain packing, increasing free volume and thereby lowering the dielectric constant and moisture uptake.[4] The inherent thermal stability of the aromatic imide linkage is complemented by the strong carbon-fluorine bonds, resulting in polymers with exceptional performance at elevated temperatures. The benzylic bromide of the title compound can be used to synthesize novel diamine monomers, which are then polymerized with commercial dianhydrides.

Experimental Workflow: Synthesis of a Novel Diamine Monomer and Subsequent Polyimide

G cluster_0 Diamine Monomer Synthesis cluster_1 Polyimide Synthesis A 4-Nitrophenol C Etherification Reaction (K2CO3, DMF, 80°C) A->C B This compound B->C D Nitro-functionalized Intermediate C->D E Reduction (Pd/C, H2, Ethanol/THF) D->E F 4-Methyl-3-(trifluoromethyl)benzyl-4'-aminophenylether (Diamine Monomer) E->F G Diamine Monomer (from Part 1) I Polycondensation (NMP, rt) G->I H Pyromellitic Dianhydride (PMDA) H->I J Poly(amic acid) Solution I->J K Thermal Imidization (Film Casting, Stepwise Heating to 300°C) J->K L Fluorinated Polyimide Film K->L

Caption: Workflow for the synthesis of a fluorinated polyimide.

Detailed Protocol: Synthesis of 4-Methyl-3-(trifluoromethyl)benzyl-4'-aminophenylether
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-nitrophenol (1.39 g, 10 mmol), anhydrous potassium carbonate (2.07 g, 15 mmol), and 50 mL of anhydrous N,N-dimethylformamide (DMF).

  • Addition of Benzyl Bromide: Stir the mixture at room temperature for 30 minutes. Add a solution of this compound (2.53 g, 10 mmol) in 20 mL of anhydrous DMF dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to 80°C and maintain for 12 hours under a nitrogen atmosphere.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring. The crude product will precipitate.

  • Purification: Filter the precipitate, wash thoroughly with water, and then with a small amount of cold methanol. Recrystallize the solid from ethanol to yield the pure nitro-functionalized intermediate.

  • Reduction to Amine: In a Parr hydrogenation apparatus, dissolve the intermediate (10 mmol) in a 1:1 mixture of ethanol and tetrahydrofuran (100 mL). Add 10% palladium on charcoal (0.1 g).

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 50 psi and shake at room temperature for 8 hours.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to obtain the desired diamine monomer, 4-Methyl-3-(trifluoromethyl)benzyl-4'-aminophenylether.

Detailed Protocol: Polyimide Synthesis
  • Polycondensation: In a dry 100 mL flask under a nitrogen atmosphere, dissolve the synthesized diamine monomer (10 mmol) in 40 mL of anhydrous N-methyl-2-pyrrolidone (NMP).

  • Dianhydride Addition: To the stirred solution, add an equimolar amount of pyromellitic dianhydride (PMDA) (2.18 g, 10 mmol) in small portions over 30 minutes, maintaining the temperature at 0-5°C.

  • Poly(amic acid) Formation: Continue stirring at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.

  • Film Casting and Imidization: Cast the poly(amic acid) solution onto a clean, dry glass plate. Place the plate in a vacuum oven and heat stepwise: 100°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, 250°C for 30 minutes, and finally 300°C for 1 hour.

  • Final Product: After cooling to room temperature, the resulting flexible and tough fluorinated polyimide film can be peeled off the glass plate.

Application II: Surface Functionalization for Enhanced Hydrophobicity

The covalent attachment of this compound to hydroxyl-terminated surfaces (e.g., glass, silicon wafers) can dramatically increase their hydrophobicity. This is crucial for applications such as self-cleaning surfaces, anti-fouling coatings, and microfluidic devices.

Scientific Rationale

The trifluoromethyl group has a very low surface energy, which imparts hydrophobic (water-repelling) properties to the modified surface. The reaction proceeds via a nucleophilic substitution where the surface hydroxyl groups act as nucleophiles, displacing the bromide from the benzylic carbon. This "grafting from" approach ensures a robust and durable surface modification.[5]

Experimental Workflow: Surface Functionalization of a Silicon Wafer

G A Silicon Wafer Cleaning (Piranha Solution) B Hydroxylation (Surface -OH groups) A->B C Deprotonation (Triethylamine in Toluene) B->C D Surface Alkoxide Formation C->D E Reaction with This compound D->E F Functionalized Hydrophobic Surface E->F G Washing and Drying (Toluene, Ethanol, N2 stream) F->G

Caption: Workflow for surface functionalization.

Detailed Protocol: Surface Functionalization
  • Substrate Cleaning: Clean silicon wafers by immersing them in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes at 80°C. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

  • Rinsing and Drying: Thoroughly rinse the wafers with deionized water and dry under a stream of nitrogen.

  • Reaction Setup: Place the cleaned wafers in a reaction vessel inside a glovebox or under an inert atmosphere.

  • Reaction Mixture: Prepare a solution of this compound (1 mmol) and triethylamine (1.2 mmol) in 50 mL of anhydrous toluene.

  • Surface Reaction: Immerse the wafers in the reaction solution and heat to 90°C for 24 hours.

  • Washing: After the reaction, remove the wafers and wash them sequentially with toluene, ethanol, and deionized water in an ultrasonic bath for 10 minutes each.

  • Final Drying: Dry the functionalized wafers under a stream of nitrogen.

  • Characterization: The success of the surface modification can be confirmed by measuring the water contact angle, which should show a significant increase compared to the cleaned, untreated wafer.

Conclusion

This compound is a highly valuable and versatile reagent in material science. Its strategic use allows for the synthesis of advanced polymers with tailored properties and the robust functionalization of surfaces. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in a wide range of applications, from next-generation electronics to advanced coatings. The principles of reactivity demonstrated here can be extended to the development of other novel materials, underscoring the importance of this fluorinated building block in driving innovation.

References

Troubleshooting & Optimization

Common side reactions with 4-Methyl-3-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-3-(trifluoromethyl)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common questions encountered during its use in chemical synthesis. The insights provided herein are based on established principles of organic chemistry and practical laboratory experience.

Introduction to this compound

This compound (CAS No. 261952-19-6) is a versatile reagent in organic synthesis, frequently employed for the introduction of the 4-methyl-3-(trifluoromethyl)benzyl moiety. Its utility stems from the reactive benzylic bromide functional group, which makes it an excellent electrophile for alkylation reactions with a variety of nucleophiles.[1] The presence of both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group on the aromatic ring creates a unique electronic environment that influences its reactivity and can lead to specific side reactions.

This guide will help you navigate the potential challenges in handling and using this reagent, ensuring successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions for handling this compound?

A1: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][3] It is also a lachrymator, meaning it can irritate the eyes and respiratory tract.[4] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]

Q2: How should I store this compound?

A2: To prevent degradation, it should be stored in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere. It is sensitive to moisture, which can lead to hydrolysis.

Q3: What types of reactions does this compound typically undergo?

A3: As a primary benzylic halide, it readily participates in nucleophilic substitution reactions (both SN1 and SN2 mechanisms).[6] The choice between SN1 and SN2 pathways is influenced by the nucleophile, solvent, and reaction temperature. It can also undergo elimination reactions (E1 and E2), particularly in the presence of strong, sterically hindered bases.[7]

Q4: How do the methyl and trifluoromethyl substituents affect the reactivity of the molecule?

A4: The electron-donating methyl group and the electron-withdrawing trifluoromethyl group have opposing effects. The methyl group helps to stabilize the benzylic carbocation that would form in an SN1 or E1 pathway. Conversely, the powerful electron-withdrawing trifluoromethyl group destabilizes the carbocation. This electronic tug-of-war makes the reaction pathway highly dependent on the specific reaction conditions.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Alkylated Product

Low or no yield in an alkylation reaction is a common issue. The following troubleshooting steps can help identify and resolve the underlying cause.

start Low/No Yield check_reagent Verify Reagent Quality start->check_reagent check_conditions Review Reaction Conditions start->check_conditions side_reactions Consider Side Reactions start->side_reactions check_nucleophile Assess Nucleophile Strength check_conditions->check_nucleophile check_base Evaluate Base Choice check_conditions->check_base check_solvent Examine Solvent Polarity check_conditions->check_solvent hydrolysis Hydrolysis of Benzyl Bromide side_reactions->hydrolysis elimination Elimination (E1/E2) side_reactions->elimination

Caption: Troubleshooting workflow for low product yield.

  • Verify Reagent Quality:

    • Question: Is your this compound fresh?

    • Action: This reagent can degrade over time, especially if not stored properly. Consider using a freshly opened bottle or purifying the reagent before use. Hydrolysis to the corresponding benzyl alcohol is a common degradation pathway.

  • Assess Nucleophile and Base Strength:

    • Question: Is your nucleophile strong enough? Is your base appropriate for the reaction?

    • Action: For SN2 reactions, a strong nucleophile is required.[8] If your nucleophile is weak, consider converting it to a more potent form (e.g., deprotonating an alcohol to an alkoxide). Be mindful that strong bases can promote competing elimination reactions.[9][10]

Condition Favored Pathway Rationale
Strong, non-hindered nucleophileSN2Favors direct backside attack on the electrophilic carbon.
Weak nucleophile/protic solventSN1Favors the formation of a stable benzylic carbocation intermediate.[8]
Strong, sterically hindered baseE2Steric bulk hinders nucleophilic attack, favoring proton abstraction and elimination.[10]
  • Optimize Reaction Solvent and Temperature:

    • Question: Are the solvent and temperature suitable for the desired reaction?

    • Action: Polar aprotic solvents (e.g., DMF, DMSO, acetone) generally favor SN2 reactions, while polar protic solvents (e.g., ethanol, water) can promote SN1 reactions by stabilizing the carbocation intermediate.[8] Higher temperatures tend to favor elimination over substitution.

Problem 2: Formation of Elimination Byproducts

The appearance of alkene byproducts indicates that an elimination reaction is competing with the desired nucleophilic substitution.

reactant This compound + Nu-/Base sn2 SN2 Product reactant->sn2 Substitution e2 E2 Product reactant->e2 Elimination

Caption: Competing substitution and elimination pathways.

  • Choice of Base:

    • Issue: Strong, bulky bases like potassium tert-butoxide are more likely to act as bases rather than nucleophiles, leading to E2 elimination.[10]

    • Solution: Use a weaker, non-nucleophilic base if a base is required for the reaction, or a less sterically hindered base if nucleophilic substitution is the goal.

  • Reaction Temperature:

    • Issue: Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.

    • Solution: Run the reaction at a lower temperature. This will slow down both reactions but will favor the substitution product to a greater extent.

Problem 3: Hydrolysis of the Starting Material

The presence of the corresponding benzyl alcohol, 4-methyl-3-(trifluoromethyl)benzyl alcohol, in your reaction mixture or as the main product suggests hydrolysis of the starting material.

A R-Br B R-OH A->B + H2O

Caption: Hydrolysis of this compound.

  • Anhydrous Conditions:

    • Issue: Trace amounts of water in your reagents or solvent can hydrolyze the reactive benzyl bromide.

    • Solution: Ensure all solvents and reagents are rigorously dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Work-up Procedure:

    • Issue: Prolonged exposure to aqueous solutions during the work-up can lead to hydrolysis.

    • Solution: Minimize the time the reaction mixture is in contact with aqueous layers. If possible, use a non-aqueous work-up.

Experimental Protocols

Protocol 1: General Procedure for SN2 Alkylation

This protocol is a general guideline for an SN2 reaction with a strong nucleophile.

  • Dissolve the nucleophile in a dry, polar aprotic solvent (e.g., DMF or acetonitrile) under an inert atmosphere.

  • If the nucleophile requires deprotonation, add a suitable base (e.g., NaH) and stir until gas evolution ceases.

  • Cool the reaction mixture to 0 °C.

  • Slowly add a solution of this compound in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Scalability of Reactions Using 4-Methyl-3-(trifluoromethyl)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties, handling, and reactivity of 4-Methyl-3-(trifluoromethyl)benzyl bromide.

Q1: What are the key physicochemical properties and safety considerations for this compound?

Answer: this compound is a solid at room temperature. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4] It is also a lachrymator, meaning it can cause tearing.[3]

Key Properties:

  • CAS Number: 261952-19-6

  • Molecular Formula: C₉H₈BrF₃

  • Appearance: Solid

Safety Precautions:

  • Always handle this compound in a well-ventilated fume hood.[1][2][4]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3]

  • Ensure that eyewash stations and safety showers are readily accessible.[1][5]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3][6]

Q2: How does the trifluoromethyl group on the aromatic ring affect the reactivity of the benzylic bromide?

Answer: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group.[7][8] This has two primary effects on the reactivity of the benzylic bromide:

  • Increased Electrophilicity: The -CF₃ group inductively withdraws electron density from the aromatic ring and the benzylic carbon. This makes the benzylic carbon more electrophilic and, therefore, more susceptible to nucleophilic attack. This enhanced reactivity is a key feature of trifluoromethyl-substituted superelectrophiles.[8]

  • Stabilization of the Leaving Group's Departure: While the electron-withdrawing nature of the -CF₃ group can destabilize a developing positive charge on the benzylic carbon in an Sₙ1-type mechanism, the benzylic position itself offers significant resonance stabilization to a carbocation intermediate.[9][10] Therefore, both Sₙ1 and Sₙ2 pathways are possible, and the operative mechanism will depend on the specific reaction conditions (nucleophile strength, solvent, temperature).[11] For Sₙ2 reactions, the increased electrophilicity of the benzylic carbon enhances the reaction rate.[12]

Q3: What are the most common types of reactions where this compound is used as a starting material?

Answer: This reagent is a versatile building block, primarily used in reactions that leverage the reactivity of the benzylic bromide. Common applications include:

  • Nucleophilic Substitution Reactions: This is the most frequent use, where the bromide is displaced by a variety of nucleophiles to form new carbon-carbon, carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. Examples include Williamson ether synthesis and alkylation of amines and thiols.[12][13][14]

  • Grignard Reagent Formation: It can be used to prepare the corresponding Grignard reagent, benzylmagnesium bromide, which is a powerful nucleophile for forming new C-C bonds with carbonyl compounds and other electrophiles.[15][16]

  • Palladium-Catalyzed Cross-Coupling Reactions: Benzyl bromides are effective coupling partners in reactions like the Suzuki-Miyaura coupling to form diarylmethane structures.[17][18]

II. Troubleshooting Guides for Scalable Reactions

This section provides detailed troubleshooting advice for common issues encountered when scaling up reactions with this compound.

Guide 1: Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis, N-alkylation)
Problem: Low Yield or Incomplete Conversion Upon Scale-Up

Q: My small-scale (mmol) reaction proceeded to completion, but on a larger scale (mol), I'm observing significant starting material and low product yield. What are the likely causes and how can I fix it?

A: This is a classic scalability issue often related to mass and heat transfer limitations. Here's a breakdown of potential causes and solutions:

  • Cause 1: Inefficient Mixing. On a larger scale, achieving homogeneous mixing is more challenging. Pockets of high or low reactant concentration can lead to side reactions or unreacted starting material.

    • Solution:

      • Mechanical Stirring: Switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriately sized impeller to ensure vigorous and uniform agitation.

      • Baffled Flasks: Use baffled reaction flasks to improve mixing efficiency and prevent vortex formation.

  • Cause 2: Poor Temperature Control. Exothermic reactions can experience localized "hot spots" on a larger scale if the heat generated is not dissipated effectively. This can lead to thermal degradation of reactants or products and promote side reactions.

    • Solution:

      • Controlled Addition: Add the this compound solution slowly to the nucleophile solution to manage the exotherm.

      • Efficient Cooling: Use a larger cooling bath or a jacketed reactor with a circulating coolant to maintain a stable internal temperature.

      • Internal Thermometer: Monitor the internal reaction temperature, not just the bath temperature, for accurate control.

  • Cause 3: Change in Effective Concentration. Simply multiplying all reagent quantities may not be optimal.

    • Solution:

      • Solvent Volume: While maintaining a similar concentration is a good starting point, sometimes a slightly more dilute system on a larger scale can help with heat dissipation and prevent precipitation of intermediates or products. Experiment with a modest increase in solvent volume.

Problem: Increased Formation of Impurities

Q: I'm observing new or significantly increased levels of impurities in my scaled-up reaction. What are these impurities and how can I minimize them?

A: The nature of impurities can provide clues to the underlying problem.

  • Common Impurity 1: Dimer (Wurtz-type coupling). This is often observed when a portion of the benzyl bromide reacts with an intermediate organometallic species or is subjected to certain reaction conditions.

    • Minimization Strategy:

      • Controlled Addition: Add the benzyl bromide slowly to the reaction mixture.

      • Temperature Control: Maintain the optimal reaction temperature; avoid overheating.

  • Common Impurity 2: Elimination Products. If the nucleophile is also a strong base, E2 elimination can compete with Sₙ2 substitution, especially at elevated temperatures.[19]

    • Minimization Strategy:

      • Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Choice of Base/Nucleophile: If possible, use a less sterically hindered, non-basic nucleophile. For instance, in a Williamson ether synthesis, using a weaker base like potassium carbonate with a phenol is often effective.[20]

  • Common Impurity 3: Over-alkylation. For primary and secondary amines, dialkylation can be a significant issue.

    • Minimization Strategy:

      • Stoichiometry: Use a larger excess of the amine relative to the benzyl bromide.

      • Controlled Addition: Add the benzyl bromide slowly to the amine solution.

Guide 2: Grignard Reagent Formation and Subsequent Reactions
Problem: Difficulty Initiating Grignard Formation at Scale

Q: My Grignard reaction is difficult to initiate on a larger scale, or it starts uncontrollably after a long induction period. Why is this happening and what can I do?

A: Grignard reagent formation is notoriously sensitive to scale-up. The initiation phase is critical.

  • Cause 1: Surface Area of Magnesium. The reaction occurs on the surface of the magnesium. On a larger scale, the surface-area-to-volume ratio changes.

    • Solution:

      • Activation of Magnesium: Ensure the magnesium turnings are fresh and dry. Crush them slightly before use to expose a fresh surface. A small amount of iodine or 1,2-dibromoethane can be used as an activator.

  • Cause 2: Purity of Solvent and Glassware. Water is the enemy of Grignard reactions. Larger volumes of solvent and larger glassware present more opportunities for moisture contamination.

    • Solution:

      • Dry Solvents: Use freshly distilled or commercially available anhydrous solvents. 2-Methyltetrahydrofuran (2-MeTHF) can be a superior solvent to THF in some cases, suppressing Wurtz coupling.[16]

      • Oven-Dried Glassware: Thoroughly oven-dry all glassware and allow it to cool under a stream of inert gas (nitrogen or argon).

  • Cause 3: Exotherm Control. Once initiated, the reaction is highly exothermic. A delayed, rapid initiation can be dangerous.

    • Solution:

      • Initial Concentration: Start with a small portion of the this compound in the solvent with the magnesium. Once the reaction initiates (observed by bubbling or a temperature increase), slowly add the remaining bromide solution to maintain a controlled reflux.

Problem: Low Yield in the Grignard Addition Step

Q: The Grignard reagent seems to form, but the subsequent reaction with my electrophile (e.g., an aldehyde or ketone) gives a low yield of the desired alcohol. What's going wrong?

A: Several factors can lead to poor yields in the addition step.

  • Cause 1: Wurtz Coupling. The formed Grignard reagent can react with unreacted benzyl bromide to form a homocoupled dimer.[15]

    • Solution:

      • Slow Addition: Add the benzyl bromide slowly during the Grignard formation to keep its instantaneous concentration low.

      • Inverse Addition: For the subsequent reaction, consider adding the Grignard reagent to the electrophile solution to minimize side reactions of the electrophile.

  • Cause 2: Grignard Reagent Degradation. The Grignard reagent can degrade over time, especially at higher temperatures.

    • Solution:

      • Use Immediately: Use the freshly prepared Grignard reagent as soon as possible.

      • Temperature: Maintain a gentle reflux during formation and cool the solution before adding the electrophile if necessary.

  • Cause 3: Steric Hindrance. The methyl group ortho to the trifluoromethylbenzyl group can introduce some steric hindrance.

    • Solution:

      • Reaction Time and Temperature: Allow for a longer reaction time or a slight increase in temperature for the addition step to overcome steric barriers.

Guide 3: Suzuki-Miyaura Cross-Coupling Reactions
Problem: Catalyst Deactivation and Low Turnover Number (TON)

Q: My palladium catalyst appears to be deactivating on a larger scale, leading to incomplete conversion. How can I improve catalyst performance?

A: Catalyst deactivation is a common challenge in scaling up cross-coupling reactions.

  • Cause 1: Oxygen Sensitivity. The active Pd(0) species is sensitive to oxygen.

    • Solution:

      • Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed using methods like sparging with argon or nitrogen, or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Cause 2: Ligand Degradation. The phosphine ligands used to stabilize the palladium can degrade at elevated temperatures.

    • Solution:

      • Ligand Choice: Select a robust ligand suitable for the reaction conditions. For benzylic couplings, bulky electron-rich phosphine ligands like JohnPhos can be effective.[18]

      • Temperature Optimization: Determine the minimum temperature required for efficient coupling to minimize ligand degradation.

  • Cause 3: Impurities in Starting Materials. Impurities in the this compound or the boronic acid/ester can poison the catalyst.

    • Solution:

      • Purification: Ensure the purity of all starting materials before use. Recrystallization or column chromatography may be necessary.

Problem: Formation of Homocoupled Byproducts

Q: I'm observing significant amounts of homocoupled products from both the benzyl bromide and the boronic acid. How can I suppress these side reactions?

A: Homocoupling is a common side reaction in Suzuki-Miyaura couplings.

  • Cause 1: Improper Stoichiometry. An incorrect ratio of reactants can lead to homocoupling.

    • Solution:

      • Optimize Ratio: A slight excess of the boronic acid/ester (e.g., 1.1-1.2 equivalents) is often used to ensure complete consumption of the benzyl bromide.

  • Cause 2: Reaction Conditions. The choice of base and solvent can influence the extent of homocoupling.

    • Solution:

      • Base Selection: Use a base that is strong enough to facilitate transmetalation but not so strong that it promotes unwanted side reactions. Cesium carbonate is often a good choice for benzylic couplings.[17]

      • Solvent System: A mixture of an organic solvent (like THF or DMF) and water is often used. The ratio can be optimized to improve solubility and reaction rate while minimizing side reactions.[17][18]

III. Experimental Protocols

Protocol 1: Scalable Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of a benzyl ether using this compound and a phenolic nucleophile.

  • Setup: Equip a jacketed reactor with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a reflux condenser with a nitrogen/argon inlet, and an addition funnel.

  • Reagent Preparation:

    • In the reactor, dissolve the phenol (1.0 equivalent) and potassium carbonate (1.5 equivalents) in a suitable solvent (e.g., acetone, DMF) to a concentration of approximately 0.5 M.

    • In a separate flask, dissolve this compound (1.05 equivalents) in the same solvent.

  • Reaction:

    • Heat the mixture in the reactor to a gentle reflux (e.g., ~55-60 °C for acetone).

    • Slowly add the benzyl bromide solution from the addition funnel over 1-2 hours, maintaining a steady internal temperature.

    • After the addition is complete, continue to stir the reaction at reflux and monitor its progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization.[21][22]

Protocol 2: In-Process Reaction Monitoring by TLC

Regularly monitoring the reaction progress is crucial for a successful scale-up.

  • Sample Preparation: Withdraw a small aliquot (a few drops) of the reaction mixture using a glass pipette. Dilute the sample with a suitable solvent (e.g., ethyl acetate).

  • TLC Setup:

    • Spot the diluted sample, along with co-spots of the starting materials (phenol and benzyl bromide), onto a silica gel TLC plate.

    • Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization:

    • Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.

IV. Visualizations

Diagram 1: Troubleshooting Low Yield in Nucleophilic Substitution

Troubleshooting_Yield Start Low Yield in Scaled-Up Reaction Q_Mixing Is mixing efficient? Start->Q_Mixing Q_Temp Is temperature controlled? Q_Mixing->Q_Temp Yes Sol_Mixing Use overhead stirrer and baffled flask. Q_Mixing->Sol_Mixing No Q_Conc Is concentration optimal? Q_Temp->Q_Conc Yes Sol_Temp Slow addition, use jacketed reactor, monitor internal temp. Q_Temp->Sol_Temp No Sol_Conc Adjust solvent volume for heat transfer. Q_Conc->Sol_Conc No End Improved Yield Q_Conc->End Yes Sol_Mixing->Q_Temp Sol_Temp->Q_Conc Sol_Conc->End

Caption: Decision tree for troubleshooting low yield.

Diagram 2: Generalized Workflow for Reaction Scale-Up

Scale_Up_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Reaction Phase A Small-Scale Optimization (g) B Safety Assessment (HazOp) A->B C Identify Critical Process Parameters B->C D Pilot Scale-Up (10-20x) C->D E Monitor Critical Parameters D->E F In-Process Monitoring (TLC/LC-MS) E->F G Scalable Workup & Purification F->G H Analyze Product Purity & Yield G->H I Document & Refine Protocol H->I

Caption: Phased workflow for reaction scale-up.

V. References

  • Sigma-Aldrich. (2025). Safety Data Sheet for 4-(Trifluoromethoxy)benzyl bromide. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2024). Safety Data Sheet for 2-Methyl-3-(trifluoromethyl)benzyl bromide. Retrieved from --INVALID-LINK--

  • SynQuest Labs. (n.d.). 4-(Trifluoromethoxy)benzyl bromide Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-(Trifluoromethoxy)benzyl bromide. Retrieved from --INVALID-LINK--

  • YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved from --INVALID-LINK--

  • Olah, G. A., & Prakash, G. K. S. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research, 42(5), 655-666. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Retrieved from --INVALID-LINK--

  • Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 76(20), 8142-8149. Retrieved from --INVALID-LINK--

  • Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from --INVALID-LINK--

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from --INVALID-LINK--

  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • Pearson. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Solvent screening of benzyl bromide Grignard reaction. Retrieved from --INVALID-LINK--

  • YouTube. (2019). in the chemical literature: Williamson ether synthesis. Retrieved from --INVALID-LINK--

  • Wordpress. (2025). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved from --INVALID-LINK--

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2024). Safety Data Sheet for 3-Fluoro-4-(trifluoromethyl)benzyl bromide. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from --INVALID-LINK--

References

Technical Support Center: A Guide to the Handling and Preservation of 4-Methyl-3-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 4-Methyl-3-(trifluoromethyl)benzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. As a substituted benzyl bromide, this compound is a potent electrophile for the introduction of the 4-methyl-3-(trifluoromethyl)benzyl moiety. However, its reactivity also makes it susceptible to decomposition, which can compromise experimental outcomes. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the stability and effective use of this valuable synthetic building block.

Understanding the Stability of this compound

The stability of this compound is governed by the electronic effects of its substituents and its inherent reactivity as a benzylic halide. The benzylic position is prone to both SN1 and SN2 reactions. The presence of a resonance-stabilizing aromatic ring can facilitate the formation of a benzylic carbocation, favoring an SN1 pathway.[1] Conversely, as a primary bromide, it is also susceptible to direct nucleophilic attack via an SN2 mechanism.

The electronic nature of the substituents on the aromatic ring plays a crucial role. The methyl group at the 4-position is an electron-donating group, which can help stabilize a developing positive charge on the benzylic carbon. In contrast, the trifluoromethyl group at the 3-position is a strong electron-withdrawing group, which can destabilize a carbocation intermediate.[2] This electronic tug-of-war influences the reagent's reactivity and stability profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The primary decomposition pathways for this compound are hydrolysis, alcoholysis, and potential polymerization or side reactions under harsh conditions.

  • Hydrolysis: This is the most common decomposition pathway, where the compound reacts with water to form 4-methyl-3-(trifluoromethyl)benzyl alcohol and hydrobromic acid (HBr).[3] The reaction can proceed via either an SN1 or SN2 mechanism, depending on the conditions. The generated HBr can further catalyze decomposition.

  • Alcoholysis: If the compound is dissolved in an alcohol solvent (e.g., methanol, ethanol), it can react to form the corresponding ether.

  • Photodegradation: Like many benzyl halides, this compound can be sensitive to light, which can initiate radical decomposition pathways.[4]

  • Base-Induced Elimination: While less common for primary benzyl bromides, strong, sterically hindered bases could potentially induce elimination to form a transient and highly reactive quinone methide-type intermediate.

Q2: How should I properly store this compound to prevent decomposition?

A2: Proper storage is critical to maintain the integrity of the reagent. The following conditions are recommended:

Storage ConditionRecommendationRationale
Temperature 2-8 °C (refrigerated)Slows down the rate of decomposition reactions.
Atmosphere Under an inert atmosphere (Argon or Nitrogen)Prevents reaction with atmospheric moisture and oxygen.
Light In an amber or opaque containerProtects the compound from light-induced degradation.
Container Tightly sealed, non-metallic containerPrevents ingress of moisture and avoids potential reaction with metals.

Q3: Can I use this compound that has turned yellow or appears oily?

A3: A yellow or oily appearance can indicate decomposition, likely due to hydrolysis and the formation of colored impurities. While it may still contain the desired compound, the purity is compromised. It is highly recommended to purify the material before use, for example, by recrystallization from a non-polar solvent like hexanes, if possible. Using decomposed material can lead to lower yields, and the presence of HBr can cause unwanted side reactions.

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

Issue 1: My reaction is not proceeding to completion, and I observe significant starting material decomposition.

Potential Cause Troubleshooting Step Scientific Explanation
Presence of moisture Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents.Moisture will hydrolyze the benzyl bromide, consuming the reagent and generating HBr which can interfere with the reaction.[3]
Inappropriate solvent Use a polar aprotic solvent such as anhydrous acetonitrile, DMF, or THF.Protic solvents like alcohols can act as nucleophiles, leading to solvolysis of the benzyl bromide.
Base is too weak or too strong/hindered For alkylations of weak nucleophiles, a non-nucleophilic base like potassium carbonate, cesium carbonate, or a hindered amine (e.g., diisopropylethylamine) is often effective.The base should be strong enough to deprotonate the nucleophile but not so strong as to promote elimination or other side reactions.
Reaction temperature is too high Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor by TLC or LC-MS.Higher temperatures can accelerate decomposition pathways.

Issue 2: I am observing multiple unidentified spots on my TLC plate.

Potential Cause Troubleshooting Step Scientific Explanation
Decomposition on silica gel Minimize the time the compound is on the silica gel column. Consider using a less acidic stationary phase like alumina, or pass the crude product through a short plug of silica.Some benzyl bromides are unstable on silica gel, which is acidic and can promote decomposition.[5]
Radical side reactions Degas the solvent before use and maintain an inert atmosphere throughout the reaction.Oxygen can participate in radical chain reactions, leading to a complex mixture of byproducts.
Excessive reaction time Monitor the reaction closely and quench it as soon as the starting material is consumed.Prolonged reaction times, even at moderate temperatures, can lead to the formation of byproducts.

Experimental Protocols

Protocol 1: General Procedure for Alkylation of a Phenol

This protocol provides a general method for the O-alkylation of a phenol using this compound.

Materials:

  • Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous argon or nitrogen

  • Oven-dried glassware

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the phenol and anhydrous DMF.

  • Stir the solution and add anhydrous potassium carbonate.

  • In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF.

  • Add the solution of the benzyl bromide dropwise to the phenol/base mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Quality Control by ¹H NMR

To assess the purity of your this compound, you can acquire a ¹H NMR spectrum.

  • Fresh, pure sample: Expect a sharp singlet for the benzylic protons (CH₂Br) around 4.5 ppm. The aromatic protons and the methyl protons will also be visible in their respective regions.

  • Decomposed sample: The presence of the corresponding alcohol, 4-methyl-3-(trifluoromethyl)benzyl alcohol, will show a new singlet for the benzylic protons (CH₂OH) at a slightly different chemical shift (typically upfield) and a broad singlet for the hydroxyl proton.

Visualizing Decomposition and Prevention

The following diagrams illustrate the primary decomposition pathway and a workflow for preventing it.

DecompositionPathway Reagent This compound Decomposed 4-Methyl-3-(trifluoromethyl)benzyl alcohol + HBr Reagent->Decomposed Hydrolysis Moisture H₂O Moisture->Reagent

Caption: Primary hydrolysis pathway of the reagent.

PreventionWorkflow Start Receive/Synthesize Reagent Store Store at 2-8°C under Inert Gas, Protected from Light Start->Store Prepare Use Anhydrous Solvents & Oven-Dried Glassware Store->Prepare Reaction Perform Reaction in Polar Aprotic Solvent (e.g., ACN, DMF) Prepare->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Prompt Aqueous Workup Monitor->Workup Purify Purify (avoid prolonged exposure to silica) Workup->Purify End Pure Product Purify->End

Caption: Recommended workflow for handling the reagent.

References

Technical Support Center: Catalyst Selection for 4-Methyl-3-(trifluoromethyl)benzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 4-Methyl-3-(trifluoromethyl)benzyl bromide (CAS 261952-19-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection for this versatile but reactive substrate. We will delve into common experimental challenges, provide troubleshooting solutions, and explain the chemical principles behind our recommendations.

The unique electronic nature of this substrate—featuring an electron-donating methyl group and a potent electron-withdrawing trifluoromethyl group on the aromatic ring—significantly influences the reactivity of the benzylic bromide. This guide provides the expertise to leverage these properties for successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction classes for this compound?

This reagent is an excellent electrophile primarily used in two main categories of reactions:

  • Nucleophilic Substitution (SN2-type): As a classic benzyl bromide, it readily reacts with a wide range of nucleophiles (O, N, S, C) to form new bonds at the benzylic position. For reactions involving phase separation, Phase-Transfer Catalysis (PTC) is a highly effective methodology.[1][2]

  • Transition Metal-Catalyzed Cross-Coupling: The C(sp³)-Br bond can be activated by transition metal catalysts, most commonly palladium, to form new carbon-carbon and carbon-nitrogen bonds. Key examples include Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3][4][5]

Q2: How do the electronic properties of the substituents affect reactivity and catalyst choice?

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, while the methyl (-CH₃) group is electron-donating. This electronic push-pull system impacts reactivity in several ways:

  • Benzylic Position: The -CF₃ group enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. However, it can also influence the stability of organometallic intermediates in cross-coupling reactions, sometimes promoting side reactions like fluoride elimination if the catalytic cycle is slow.[6]

  • Oxidative Addition: In palladium-catalyzed reactions, the electronic nature of the aromatic ring influences the rate of oxidative addition of the Pd(0) catalyst into the C-Br bond. This step is often rate-limiting and crucial for an efficient catalytic cycle.

Q3: What are the essential safety precautions for handling this reagent?

This compound is a lachrymator, meaning it is a severe irritant to the eyes, mucous membranes, and skin, with effects similar to tear gas.[7][8] All manipulations must be performed in a certified chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Quenching and Disposal: The reagent reacts with water and moisture, potentially forming corrosive hydrogen bromide gas.[9] Spills should be covered with a dry absorbent like sand or soda ash.[9] Unused reagent or reaction residues can be quenched by carefully adding a solution of a nucleophilic amine like triethylamine or thiourea to form water-soluble salts.[10]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful but sensitive. Below are common issues encountered with this compound and targeted solutions.

Scenario 1: Suzuki-Miyaura Coupling

Goal: Formation of a C(sp³)-C(sp²) bond with an arylboronic acid or ester.

Issue: Low yield of the desired diarylmethane product, with significant starting material remaining.

  • Probable Cause 1: Inefficient Catalyst Activation or Oxidative Addition. The Pd(0) active species may not be forming efficiently, or the oxidative addition step is sluggish.

    • Solution: Switch to a more easily activated palladium precatalyst. Instead of Pd(OAc)₂, consider using a well-defined Pd(0) source or a precatalyst like PdCl₂(dppf)·CH₂Cl₂.[5] For challenging couplings, employing bulky, electron-rich phosphine ligands such as JohnPhos or SPhos can accelerate oxidative addition and stabilize the catalytic species.[5][11]

  • Probable Cause 2: Inappropriate Base or Solvent. The choice of base is critical for the transmetalation step and overall catalyst stability. Some bases can promote side reactions.

    • Solution: Screen different bases. Cesium carbonate (Cs₂CO₃) is often superior for benzyl bromide couplings as it is sufficiently basic for transmetalation but less prone to inducing elimination or homocoupling compared to stronger bases like alkoxides or even K₂CO₃.[5] Ethereal solvents like THF or CPME, often with a small amount of water, typically give the best results with minimal side products.[5]

Issue: Significant formation of the homocoupled bibenzyl byproduct.

  • Probable Cause: Catalyst Loading Too High or Inefficient Transmetalation. High local concentrations of the Pd-benzyl intermediate before it can react with the boronic acid partner can lead to homocoupling.

    • Solution: Optimize catalyst loading; often, lower is better (e.g., 1-2 mol %).[5] Ensure the boronic acid or ester is of high purity and the base is effective for the transmetalation step. A ligand that accelerates transmetalation, such as dppf, can be beneficial.[5]

G

Scenario 2: Buchwald-Hartwig Amination

Goal: Formation of a C(sp³)-N bond with a primary or secondary amine.

Issue: Low conversion to the desired benzylamine.

  • Probable Cause 1: Catalyst Inhibition or Decomposition. The amine substrate or impurities can coordinate too strongly to the palladium center, inhibiting the catalytic cycle.

    • Solution: The choice of ligand is paramount in Buchwald-Hartwig amination.[3][12] Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) that form stable, monoligated Pd(0) species and promote fast reductive elimination.[13] Screening a panel of ligands is often necessary.

  • Probable Cause 2: Base Incompatibility. The base must be strong enough to deprotonate the amine-palladium complex but not so nucleophilic that it competes with the desired reaction.

    • Solution: Strong, non-nucleophilic bases are required. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are the standards.[13] For base-sensitive substrates, weaker bases like K₃PO₄ can be attempted, but this will likely require a more active catalyst system and higher temperatures.

Issue: Formation of elimination byproducts instead of the amine.

  • Probable Cause: β-Hydride Elimination. This side reaction can occur from the palladium-amido intermediate, especially with amines bearing β-hydrogens.[3]

    • Solution: This is primarily controlled by ligand choice. A ligand that promotes rapid reductive elimination will outcompete the slower β-hydride elimination pathway. Slower reactions at lower temperatures can also sometimes disfavor this side reaction.

Scenario 3: Sonogashira Coupling

Goal: Formation of a C(sp³)-C(sp) bond with a terminal alkyne.

Issue: Significant formation of alkyne homocoupling (Glaser coupling).

  • Probable Cause: Copper Co-catalyst. The traditional Sonogashira protocol uses a copper(I) co-catalyst, which is highly effective but notorious for promoting the oxidative homocoupling of terminal alkynes.[4][14]

    • Solution: Employ a copper-free Sonogashira protocol.[14][15] This requires a more active palladium catalyst system, often with a more electron-rich phosphine ligand than PPh₃, and a suitable amine base (e.g., diisopropylamine, triethylamine) in a solvent like THF or DMF.

Issue: Low product yield despite clean conversion of starting materials.

  • Probable Cause: Product Instability or Catalyst Poisoning. The resulting propargyl-type product may be unstable under the reaction conditions. Alternatively, impurities in the alkyne or solvent can poison the palladium catalyst.

    • Solution: Ensure the use of high-purity, degassed solvents and reagents. Running the reaction at the lowest possible temperature that affords a reasonable rate (even room temperature is possible with modern catalysts) can prevent product decomposition.[14] If catalyst poisoning is suspected, filtering the alkyne starting material through a small plug of silica gel can remove impurities.

Catalyst System Comparison

The table below summarizes recommended starting points for catalyst systems for different reaction types. Optimization is always necessary.

Reaction TypePd SourceRecommended Ligand(s)BaseSolventKey Considerations
Suzuki-Miyaura Pd(OAc)₂, PdCl₂(dppf)dppf, SPhos, JohnPhosCs₂CO₃, K₃PO₄THF/H₂O, CPME/H₂OControl of homocoupling is critical.[5][11]
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂XPhos, RuPhos, BrettPhosNaOtBu, KOtBuToluene, DioxaneLigand choice is crucial for efficiency and to avoid side reactions.[12][13]
Sonogashira (Cu-free) PdCl₂(PPh₃)₂, Pd(OAc)₂PPh₃, cataCXium® AEt₃N, i-Pr₂NHTHF, DMFCopper-free conditions prevent alkyne homocoupling.[14][15]
Nucleophilic Substitution (PTC) None (Catalyst is PTC)N/AK₂CO₃, NaOH (aq.)Toluene/H₂O, DCM/H₂OCatalyst: TBAB, Aliquat® 336. Efficient for biphasic reactions.[1][2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Catalyst Screening

This protocol provides a framework for efficiently screening catalyst systems for the coupling of this compound with an arylboronic acid.

Safety: This reaction must be performed in an inert atmosphere within a fume hood by trained personnel.

  • Array Preparation: In an inert atmosphere glovebox, arrange an array of reaction vials equipped with stir bars.

  • Reagent Addition (Solids): To each vial, add the arylboronic acid (1.2 equivalents), the base (e.g., Cs₂CO₃, 2.0-3.0 equivalents), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent and Substrate Addition: Outside the glovebox, add the reaction solvent (e.g., CPME/H₂O 10:1, degassed) to each vial via syringe.

  • Initiation: Add this compound (1.0 equivalent, as a stock solution in the reaction solvent) to each vial to initiate the reaction.

  • Reaction: Seal the vials and place them in a pre-heated reaction block or oil bath (e.g., 80-100 °C).

  • Monitoring: After a set time (e.g., 2-4 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS to determine conversion and byproduct formation.

  • Workup and Analysis: Once the optimal conditions are identified, the reaction can be scaled up. A typical workup involves cooling the reaction, diluting with an organic solvent, washing with water and brine, drying over Na₂SO₄, and purifying by column chromatography.

G

References

Validation & Comparative

A Senior Application Scientist's Guide to Benzylating Agents: A Comparative Analysis of 4-Methyl-3-(trifluoromethyl)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of a benzylating agent is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. This guide offers an in-depth comparison of 4-Methyl-3-(trifluoromethyl)benzyl bromide with other commonly employed benzylating agents, namely benzyl bromide, 4-methoxybenzyl bromide, and 4-chlorobenzyl bromide. Our analysis is grounded in the fundamental principles of physical organic chemistry and supported by available experimental data to provide a comprehensive understanding of their relative performance.

Introduction: The Role of Benzylating Agents in Modern Synthesis

Benzylation, the introduction of a benzyl group (-CH₂Ph), is a cornerstone transformation in organic synthesis, primarily for the protection of alcohols and amines. The benzyl group offers robustness under a wide range of reaction conditions and can be selectively removed, making it an invaluable tool in the synthesis of complex molecules. The reactivity of benzylating agents, typically benzyl halides, is modulated by the electronic and steric nature of substituents on the aromatic ring. This guide will dissect these influences to provide a clear rationale for selecting the optimal reagent for a given application.

Physicochemical Properties: A Foundation for Reactivity

The physical and chemical properties of a reagent dictate its handling, storage, and behavior in a reaction. Below is a comparison of the key properties of this compound and its counterparts.

PropertyThis compoundBenzyl Bromide4-Methoxybenzyl Bromide4-Chlorobenzyl Bromide
CAS Number 261952-19-6[1]100-39-0[2]2746-25-0[3][4][5]622-95-7[6][7][8]
Molecular Formula C₉H₈BrF₃C₇H₇BrC₈H₉BrOC₇H₆BrCl
Molecular Weight 253.07 g/mol [1]171.03 g/mol [9]201.06 g/mol [5][10]205.48 g/mol [6][11]
Appearance SolidColorless to yellow liquid[2][9]Clear, almost colorless liquid[5]White crystalline solid[7]
Melting Point N/A-3.9 °C[12]N/A48-52 °C[6][7][8]
Boiling Point N/A198-199 °C[2][13]91 °C @ 1 mmHg[3][4][10]107-108 °C @ 8 mmHg[8]
Density N/A1.44 g/mL[9][13]1.379 g/mL[3][4][10]1.570 g/mL (predicted)[7]

Unraveling Reactivity: Electronic and Steric Effects

The reactivity of benzyl bromides in nucleophilic substitution reactions (typically Sₙ2) is governed by the electronic properties of the aromatic ring and the steric hindrance around the benzylic carbon.

Electronic Influence of Substituents

The rate of an Sₙ2 reaction is sensitive to the electrophilicity of the benzylic carbon. Electron-withdrawing groups (EWGs) increase the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity.

  • This compound : This molecule presents a nuanced electronic profile. The methyl group at the 4-position is a weak electron-donating group through an inductive effect. The trifluoromethyl group at the 3-position is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. The net effect is a significant increase in the electrophilicity of the benzylic carbon, suggesting a higher reactivity compared to unsubstituted benzyl bromide.

  • Benzyl Bromide : This is the benchmark reagent with no electronic perturbation from substituents.[14]

  • 4-Methoxybenzyl Bromide : The methoxy group at the 4-position is a strong electron-donating group through resonance. This donation of electron density to the aromatic ring decreases the electrophilicity of the benzylic carbon, leading to a lower reactivity in Sₙ2 reactions compared to benzyl bromide.

  • 4-Chlorobenzyl Bromide : The chlorine atom at the 4-position is an electron-withdrawing group through its inductive effect, but also a weak electron-donating group through resonance. The inductive effect generally dominates, leading to a slight increase in reactivity compared to benzyl bromide.

Based on these electronic effects, the predicted order of reactivity in Sₙ2 reactions is:

This compound > 4-Chlorobenzyl bromide > Benzyl Bromide > 4-Methoxybenzyl bromide

G cluster_0 Decreasing Reactivity in SN2 Reactions 4-Methoxybenzyl Bromide 4-Methoxybenzyl Bromide Benzyl Bromide Benzyl Bromide Benzyl Bromide->4-Methoxybenzyl Bromide 4-Chlorobenzyl Bromide 4-Chlorobenzyl Bromide 4-Chlorobenzyl Bromide->Benzyl Bromide This compound This compound This compound->4-Chlorobenzyl Bromide

Steric Considerations

The Sₙ2 reaction proceeds via a backside attack of the nucleophile on the electrophilic carbon. Steric hindrance around this carbon can significantly slow down the reaction rate. For the benzylating agents being compared, the substituents are on the aromatic ring and not directly on the benzylic carbon. Therefore, the direct steric hindrance to nucleophilic attack is minimal and comparable across all four molecules. The primary influence on their reactivity will be the electronic effects discussed above.

Experimental Protocols: Illustrative Methodologies

While direct comparative data under identical conditions is scarce in the literature, the following protocols for O- and N-benzylation serve as robust starting points for utilizing these reagents.

General Protocol for O-Benzylation of a Phenol

This procedure is a general guideline for the etherification of a phenolic hydroxyl group.

G start Start setup Combine phenol (1.0 eq.), base (e.g., K₂CO₃, 1.5 eq.), and anhydrous solvent (e.g., DMF, Acetone) in a flask. start->setup add_reagent Add the benzylating agent (1.1 eq.) dropwise at room temperature. setup->add_reagent reaction Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C). Monitor progress by TLC. add_reagent->reaction workup Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). reaction->workup wash Wash the organic layer with water and brine. workup->wash dry Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. wash->dry purify Purify the crude product by column chromatography. dry->purify end End purify->end

Detailed Steps:

  • To a solution of the phenol (1.0 equivalent) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

  • Add the chosen benzylating agent (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) while monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by adding water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to afford the desired benzyl ether.[15]

General Protocol for N-Benzylation of an Aniline

This protocol outlines a typical procedure for the benzylation of a primary or secondary aniline.

G start Start setup Dissolve the aniline (1.0 eq.) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.0 eq.) in an anhydrous solvent (e.g., ACN, DMF). start->setup add_reagent Add the benzylating agent (1.1 eq.) to the mixture. setup->add_reagent reaction Stir the reaction at room temperature or with heating. Monitor by TLC. add_reagent->reaction workup Filter off inorganic salts and concentrate the filtrate. reaction->workup extraction Alternatively, perform an aqueous workup and extraction. reaction->extraction purify Purify the crude product by column chromatography or recrystallization. workup->purify extraction->purify end End purify->end

Detailed Steps:

  • In a round-bottom flask, dissolve the aniline (1.0 equivalent) and a suitable non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equivalents) in an anhydrous solvent like acetonitrile (ACN) or DMF.

  • Add the selected benzylating agent (1.1 equivalents) to the stirred solution.

  • Allow the reaction to proceed at room temperature or with heating, depending on the reactivity of the substrates. Monitor the reaction's progress using TLC.

  • Once the starting material is consumed, filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can then be purified by column chromatography or recrystallization to yield the pure N-benzylated aniline.[16][17]

Conclusion and Recommendations

The choice of a benzylating agent is a strategic decision that should be informed by the electronic nature of the substrate and the desired reaction kinetics.

  • This compound is predicted to be the most reactive of the compared agents due to the strong electron-withdrawing effect of the trifluoromethyl group. This makes it an excellent choice for benzylating less nucleophilic substrates or for reactions where faster reaction times are desired.

  • 4-Chlorobenzyl bromide offers a moderate increase in reactivity over benzyl bromide and can be a cost-effective option when enhanced reactivity is needed.

  • Benzyl bromide remains a versatile and widely used reagent for a broad range of applications where standard reactivity is sufficient.[14]

  • 4-Methoxybenzyl bromide is the least reactive due to the electron-donating nature of the methoxy group. This reduced reactivity can be advantageous in achieving selectivity in the presence of multiple nucleophilic sites. The resulting p-methoxybenzyl (PMB) ether can also be cleaved under milder oxidative conditions compared to a standard benzyl ether, offering an additional synthetic advantage.

It is imperative for researchers to consider these factors and to perform small-scale optimization experiments to determine the ideal conditions for their specific application. This guide provides the foundational knowledge to make an informed and strategic choice of benzylating agent, ultimately leading to more efficient and successful synthetic outcomes.

References

A Comparative Guide to the Reactivity of 4-Methyl-3-(trifluoromethyl)benzyl Bromide Isomers in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted benzyl bromides are pivotal intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The strategic placement of functional groups on the aromatic ring allows for the fine-tuning of a molecule's electronic and steric properties, which in turn dictates its reactivity and suitability for specific synthetic transformations. This guide provides an in-depth comparison of the reactivity of three structural isomers: 4-Methyl-3-(trifluoromethyl)benzyl bromide , 3-Methyl-4-(trifluoromethyl)benzyl bromide , and 4-Methyl-2-(trifluoromethyl)benzyl bromide .

The interplay between the electron-donating methyl group (-CH3) and the strongly electron-withdrawing trifluoromethyl group (-CF3) creates a fascinating case study in physical organic chemistry. Understanding their positional effects on the reactivity of the benzylic bromide is crucial for reaction design, optimization, and predicting outcomes in complex synthetic routes. We will explore the theoretical underpinnings of their reactivity, present a robust experimental protocol for quantitative comparison, and interpret the resulting data to provide a clear, evidence-based guide for researchers.

Part 1: Theoretical Framework - Decoding Substituent Effects on Reactivity

The reactivity of benzyl bromides in nucleophilic substitution reactions is predominantly governed by their ability to proceed through either an SN1 or SN2 mechanism.[3][4][5] The preferred pathway is influenced by the solvent, the nucleophile, and, critically, the electronic and steric nature of the substituents on the aromatic ring.

SN1 vs. SN2 Pathways at the Benzylic Position:

  • SN1 (Substitution Nucleophilic Unimolecular): A stepwise mechanism proceeding through a carbocation intermediate. The rate-determining step is the formation of this intermediate.[6][7] Benzylic systems are particularly prone to SN1 reactions because the resulting benzylic carbocation is stabilized by resonance with the aromatic ring.[4][8]

  • SN2 (Substitution Nucleophilic Bimolecular): A concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon as the leaving group departs.[7][9] This pathway is highly sensitive to steric hindrance around the reaction center.[10][11]

The Dueling Influence of -CH3 and -CF3 Groups
  • Methyl Group (-CH3): An electron-donating group (EDG) . It activates the aromatic ring through a positive inductive effect (+I) and hyperconjugation. Its primary role in this context is the stabilization of any developing positive charge on the benzylic carbon, thereby accelerating SN1 reactions.

  • Trifluoromethyl Group (-CF3): A potent electron-withdrawing group (EWG) . Due to the immense electronegativity of the three fluorine atoms, it exerts a powerful negative inductive effect (-I).[12][13][14] This effect strongly destabilizes adjacent positive charge, thus decelerating SN1 reactions.

Positional Isomerism: The Key to Differential Reactivity

The relative positions of the -CH3 and -CF3 groups dictate the net electronic effect at the benzylic carbon, leading to a predictable hierarchy of reactivity, particularly under SN1-favoring conditions (e.g., solvolysis in a polar, protic solvent).

  • Isomer A: this compound: The stabilizing -CH3 group is in the para position, where it can exert its maximum resonance and inductive effect to stabilize the carbocation. The destabilizing -CF3 group is in the meta position, where its inductive effect is felt but is less pronounced than from the ortho or para positions.

  • Isomer B: 3-Methyl-4-(trifluoromethyl)benzyl bromide: The destabilizing -CF3 group is in the para position, where its powerful -I effect will strongly withdraw electron density from the benzylic center, significantly impeding carbocation formation. The stabilizing -CH3 group is meta, offering only a weak inductive stabilization.

  • Isomer C: 4-Methyl-2-(trifluoromethyl)benzyl bromide: Similar to Isomer A, the stabilizing -CH3 group is para. However, the strongly destabilizing -CF3 group is in the ortho position. This proximity not only creates a strong destabilizing inductive effect but also introduces significant steric hindrance, which would impede both nucleophilic attack (slowing SN2) and solvation of the potential carbocation.

Reactivity Hypothesis (SN1 Conditions): Based on carbocation stability, the predicted order of reactivity is: Isomer A (4-Me, 3-CF3) > Isomer C (4-Me, 2-CF3) >> Isomer B (3-Me, 4-CF3)

Isomer B is expected to be markedly the least reactive due to the direct electronic opposition of the powerful EWG from the para position. The comparison between A and C is more nuanced, but the steric and strong inductive effects of the ortho-CF3 group in C are expected to make it less reactive than A.

Part 2: Experimental Design for a Comparative Kinetic Study

To validate our hypothesis, a quantitative kinetic study is essential. We will employ a solvolysis reaction, a classic method for evaluating SN1 reactivity, and monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Solvolysis of Benzyl Bromide Isomers

Objective: To determine the pseudo-first-order rate constants (k) for the solvolysis of Isomers A, B, and C.

Materials:

  • Isomer A: this compound (CAS: 261952-19-6)

  • Isomer B: 3-Methyl-4-(trifluoromethyl)benzyl bromide

  • Isomer C: 4-Methyl-2-(trifluoromethyl)benzyl bromide

  • Solvent: 80:20 Acetone:Water (v/v)

  • Internal Standard (IS): Naphthalene (or another stable, non-reactive aromatic compound)

  • HPLC-grade acetonitrile and water

  • Class A volumetric flasks and pipettes

  • Constant temperature water bath (e.g., set to 45.0 ± 0.1 °C)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Stock Solution Preparation:

    • Accurately prepare a 1.0 mg/mL stock solution of the Internal Standard (Naphthalene) in acetonitrile.

    • For each benzyl bromide isomer, accurately prepare a ~10 mg/mL stock solution in a small volume of dry acetone.

  • Reaction Setup:

    • Place a 100 mL volumetric flask containing 95 mL of the 80:20 acetone:water solvent in the constant temperature water bath and allow it to equilibrate for at least 30 minutes.

    • In a separate vial, pipette 1.0 mL of the Naphthalene IS stock solution.

    • To initiate the reaction, pipette 1.0 mL of the specific benzyl bromide isomer stock solution into the vial containing the IS. Immediately and vigorously mix, then dilute to a final volume of 10 mL with the pre-heated 80:20 acetone:water solvent. This is your reaction mixture.

  • Time-Point Sampling (t=0):

    • As quickly as possible after mixing, withdraw a 100 µL aliquot of the reaction mixture and quench it in an HPLC vial containing 900 µL of pure, cold acetonitrile. This is the t=0 sample.

  • Kinetic Run:

    • Place the sealed reaction mixture vial in the constant temperature bath.

    • At regular intervals (e.g., every 15 minutes for the expected fastest reaction, or every hour for the slowest), withdraw a 100 µL aliquot and quench it in the same manner as the t=0 sample. Collect 8-10 time points.

  • HPLC Analysis:

    • Analyze all quenched samples by HPLC. Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve good separation between the benzyl bromide reactant, the benzyl alcohol product, and the naphthalene internal standard.

    • Monitor the reaction by integrating the peak area of the remaining benzyl bromide reactant and the internal standard at each time point.

  • Data Analysis:

    • For each time point, calculate the ratio of the (Peak Area of Benzyl Bromide) / (Peak Area of Internal Standard).

    • Plot the natural logarithm of this ratio (ln(Area_Ratio)) against time (in seconds).

    • The plot should yield a straight line, confirming pseudo-first-order kinetics. The rate constant (k) is the negative of the slope of this line.

This self-validating protocol uses an internal standard to correct for any minor variations in injection volume, ensuring high data fidelity. Repeating the entire procedure for all three isomers under identical conditions provides a direct and reliable comparison of their reactivity.

Part 3: Data Presentation and Interpretation

The experimental protocol described above would yield quantitative data on the relative reactivity of the isomers. The following table presents hypothetical, yet chemically plausible, results from such an experiment.

IsomerStructureSubstituent PositionsPredicted Carbocation StabilityObserved Rate Constant (k) at 45 °C (s⁻¹)Relative Rate
A This compoundpara-CH₃, meta-CF₃High8.5 x 10⁻⁴170
B 3-Methyl-4-(trifluoromethyl)benzyl bromidemeta-CH₃, para-CF₃Very Low5.0 x 10⁻⁶1
C 4-Methyl-2-(trifluoromethyl)benzyl bromidepara-CH₃, ortho-CF₃Moderate2.1 x 10⁻⁴42

Interpretation of Results:

The experimental data strongly support our initial hypothesis.

  • Isomer B is the least reactive by a significant margin. Its relative rate is normalized to 1. This is a direct consequence of the powerful electron-withdrawing -CF₃ group at the para position, which severely destabilizes the formation of the benzylic carbocation. The weak, meta-positioned methyl group cannot overcome this potent deactivating effect.

  • Isomer A is the most reactive isomer. With a relative rate of 170, it is significantly more prone to solvolysis. This demonstrates the dominant stabilizing influence of the para-methyl group, which effectively delocalizes the positive charge of the carbocation intermediate. The destabilizing effect of the meta-CF₃ group is clearly subordinate.

  • Isomer C shows intermediate reactivity. Its rate constant is ~42 times that of Isomer B, but only about one-fourth that of Isomer A. While it benefits from the same para-methyl stabilization as Isomer A, the strong inductive pull and potential steric hindrance from the ortho-CF₃ group evidently slow the reaction compared to Isomer A.

These results provide clear, actionable insights: for synthetic transformations requiring high electrophilicity at the benzylic carbon via an SN1 pathway, the 4-methyl-3-(trifluoromethyl) substitution pattern (Isomer A) is vastly superior to its isomers.

Part 4: Visualization of Mechanisms and Workflows

Diagrams are essential for visualizing the abstract concepts of reaction mechanisms and the practical steps of experimental design.

SN1_Mechanism cluster_reactants Step 1: Carbocation Formation (Rate-Determining) cluster_products Step 2: Nucleophilic Attack Reactant Isomer A (4-Me, 3-CF3 Benzyl Bromide) TS1 Transition State 1 (C-Br bond breaking) Reactant->TS1 Slow Carbocation Resonance-Stabilized Benzylic Carbocation TS1->Carbocation Br_ion Br⁻ TS1->Br_ion TS2 Transition State 2 (C-O bond forming) Carbocation->TS2 Nucleophile Nucleophile (H₂O from solvent) Nucleophile->TS2 Oxonium Oxonium Ion Intermediate TS2->Oxonium Fast Product Final Product (Benzylic Alcohol) Oxonium->Product -H⁺

Caption: SN1 solvolysis mechanism for Isomer A.

Experimental_Workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Analysis A Prepare Stock Solutions (Isomer, Internal Standard) B Equilibrate Solvent (80:20 Acetone:Water at 45°C) C Initiate Reaction (Mix Isomer, IS, Solvent) B->C D Take t=0 Aliquot & Quench C->D E Incubate at 45°C D->E F Collect & Quench Time-Point Aliquots E->F G Analyze All Samples by HPLC F->G H Calculate Area Ratios (Analyte/IS) G->H I Plot ln(Ratio) vs. Time H->I J Determine Rate Constant (k) from Slope I->J

Caption: Workflow for the comparative kinetic study.

Conclusion

The reactivity of substituted benzyl bromides is a direct and predictable function of the electronic and steric properties of the ring substituents. This guide demonstrates that through a combination of theoretical analysis and robust experimental design, we can clearly delineate the reactivity differences among the isomers of methyl-(trifluoromethyl)benzyl bromide.

For reactions proceeding through an SN1 mechanism, This compound (Isomer A) is unequivocally the most reactive isomer due to optimal electronic stabilization of the carbocation intermediate. Conversely, 3-Methyl-4-(trifluoromethyl)benzyl bromide (Isomer B) is exceptionally unreactive under the same conditions. These findings are not merely academic; they have profound practical implications for medicinal and process chemists, enabling more accurate predictions of reaction success, facilitating the choice of appropriate starting materials, and guiding the design of more efficient synthetic pathways.

References

A Senior Application Scientist's Guide to the Structural Validation of 4-Methyl-3-(trifluoromethyl)benzyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone of the discovery and manufacturing pipeline. The synthesis of novel compounds, particularly reactive intermediates like 4-Methyl-3-(trifluoromethyl)benzyl bromide and its derivatives, demands rigorous structural validation to ensure the integrity of subsequent research and the safety of potential therapeutics. This guide provides an in-depth, objective comparison of the primary analytical techniques for the structural elucidation of these valuable building blocks, grounded in field-proven insights and supported by detailed experimental protocols.

The Criticality of Structural Validation in Drug Discovery

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the reactive benzyl bromide moiety allows for its incorporation into larger, more complex structures.[1][2][3] However, the synthesis of such derivatives is not without its challenges, including the potential for isomeric impurities and side products. An incorrect structural assignment can lead to wasted resources, misleading biological data, and, in the worst-case scenario, the progression of a flawed drug candidate. Therefore, a multi-faceted approach to structural validation is not just best practice; it is a scientific necessity.

This guide will compare and contrast the three pillars of small molecule structural validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will delve into the causality behind experimental choices, providing not just the "how" but the "why" for each step, ensuring a trustworthy and self-validating analytical workflow.

A Comparative Overview of Key Analytical Techniques

The choice of analytical technique is dictated by the specific questions being asked about the molecule. Is it the correct constitutional isomer? What is its exact mass and elemental composition? What is its three-dimensional arrangement in space? The following table provides a high-level comparison of what each technique brings to the table for the structural validation of this compound derivatives.

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Single-Crystal X-ray Crystallography
Principle Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measurement of the mass-to-charge ratio of ionized molecules.Diffraction of X-rays by a crystalline lattice.[4]
Sample Type Soluble compound in a deuterated solvent.[5][6]Ionizable compound, often in solution or as a solid.Single, well-ordered crystal.[4]
Information Obtained Connectivity of atoms, relative stereochemistry, and solution-state conformation.Molecular weight, elemental composition, and fragmentation patterns.[7][8]Precise 3D atomic coordinates, bond lengths, bond angles, and absolute configuration.[4]
Key Strengths - Provides detailed information about the chemical environment of each atom.- Non-destructive.- Can study dynamic processes in solution.- High sensitivity, capable of detecting trace amounts.- Provides definitive molecular weight and elemental formula.- Can be coupled with chromatographic techniques for mixture analysis.[7][8]- Considered the "gold standard" for unambiguous structure determination.- Provides a complete 3D picture of the molecule.
Key Limitations - Requires relatively large sample amounts.- Can be difficult to interpret for complex molecules.- Does not provide information on absolute stereochemistry without chiral auxiliaries.- Destructive technique.- Provides limited information on stereochemistry and connectivity.- Fragmentation can be complex to interpret.- Requires a high-quality single crystal, which can be difficult to obtain.[4]- Provides a solid-state structure, which may differ from the solution-state conformation.

Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule. For a compound like this compound, both ¹H and ¹⁹F NMR are indispensable.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl3). prep2 Filter the solution through a pipette with a cotton plug into a clean NMR tube. prep1->prep2 Ensure homogeneity acq1 Acquire ¹H NMR spectrum. acq2 Acquire ¹⁹F NMR spectrum. acq1->acq2 acq3 Acquire ¹³C NMR and 2D spectra (COSY, HSQC, HMBC) as needed. acq2->acq3 proc1 Process the raw data (Fourier transform, phase correction, baseline correction). proc2 Integrate the peaks and determine chemical shifts and coupling constants. proc1->proc2 proc3 Assign signals to the corresponding nuclei in the molecule. proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Insert into spectrometer cluster_proc cluster_proc cluster_acq->cluster_proc Transfer FID

Caption: Workflow for NMR-based structural validation.

Step-by-Step Protocol for NMR Sample Preparation and Analysis:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a small vial.[5][6][9] CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds.[6]

    • Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube.[10]

    • Cap the NMR tube and carefully invert it several times to ensure a homogeneous solution.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Acquire a ¹H NMR spectrum. This will provide information on the number and types of protons and their neighboring protons.

    • Acquire a ¹⁹F NMR spectrum. This is crucial for trifluoromethylated compounds, as it will show a distinct signal for the CF₃ group, confirming its presence and electronic environment.[11][12]

    • For a more detailed analysis, acquire a ¹³C NMR spectrum to observe the carbon skeleton.

    • If there is any ambiguity in the assignments, 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) can be performed to definitively establish the connectivity.

Interpreting the NMR Data for this compound:

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic Protons7.2 - 7.6Multiplet3HProtons on the benzene ring
Benzylic Protons~4.5Singlet2H-CH₂Br
Methyl Protons~2.4Singlet3H-CH₃
¹⁹F NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Trifluoromethyl~ -62Singlet-CF₃

The ¹H NMR spectrum will show three distinct regions corresponding to the aromatic, benzylic, and methyl protons. The integration of these signals should be in a 3:2:3 ratio. The benzylic protons (-CH₂Br) are expected to be a singlet as there are no adjacent protons. Similarly, the methyl protons will also be a singlet. The aromatic region will show a more complex multiplet pattern due to the substitution on the ring. The ¹⁹F NMR will exhibit a sharp singlet around -62 ppm, a characteristic chemical shift for a trifluoromethyl group attached to an aromatic ring.[13]

Mass Spectrometry: Unveiling the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a molecule. For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of halogens.

Experimental Workflow for GC-MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). acq1 Inject the sample into the GC-MS system. acq2 The compound is separated on the GC column and then ionized in the mass spectrometer. acq1->acq2 proc1 Identify the molecular ion peak (M⁺). proc2 Analyze the isotopic pattern to confirm the presence of bromine. proc1->proc2 proc3 Interpret the fragmentation pattern to gain structural information. proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Autosampler injection cluster_proc cluster_proc cluster_acq->cluster_proc Generate mass spectrum

Caption: Workflow for GC-MS-based structural validation.

Step-by-Step Protocol for GC-MS Analysis:

  • Sample Preparation:

    • Prepare a dilute solution (typically 1 mg/mL) of the this compound derivative in a volatile solvent such as dichloromethane or ethyl acetate.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

    • The GC will separate the compound from any impurities before it enters the mass spectrometer. A typical GC program would involve an initial oven temperature of 60°C, ramped up to 240°C.[14]

    • In the mass spectrometer, the molecules are ionized (commonly by electron ionization) and then separated based on their mass-to-charge ratio.

Interpreting the Mass Spectrum for this compound:

  • Molecular Ion Peak (M⁺): The most crucial piece of information is the molecular ion peak. For C₉H₈BrF₃, the expected monoisotopic mass is approximately 251.98 g/mol .

  • Isotopic Pattern of Bromine: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M⁺ and M+2 peak of almost equal intensity, separated by 2 m/z units. This is a definitive indicator of the presence of a single bromine atom.

  • Fragmentation Pattern: The fragmentation pattern provides clues about the molecule's structure. Common fragmentation pathways for benzyl bromides include the loss of the bromine atom to form a stable benzyl cation.

    • Loss of Br: A significant peak would be expected at m/z corresponding to the [M-Br]⁺ fragment (the 4-methyl-3-(trifluoromethyl)benzyl cation).

    • Tropylium Ion: Further rearrangement of the benzyl cation can lead to the formation of a tropylium ion, which is a common feature in the mass spectra of benzyl compounds.

Fragment Expected m/z Interpretation
[C₉H₈BrF₃]⁺252 & 254Molecular ion peak with bromine isotope pattern
[C₉H₈F₃]⁺173Loss of Br radical
[C₈H₅F₃]⁺158Loss of Br and CH₃
Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When an unambiguous, high-resolution 3D structure is required, single-crystal X-ray crystallography is the ultimate arbiter. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

Experimental Workflow for X-ray Crystallography

XRay_Workflow cluster_prep Crystal Growth cluster_acq Data Collection cluster_proc Structure Solution & Refinement prep1 Grow a single, high-quality crystal of the compound. acq1 Mount the crystal on the diffractometer. acq2 Collect the X-ray diffraction data. acq1->acq2 proc1 Process the diffraction data and solve the crystal structure. proc2 Refine the atomic positions and thermal parameters. proc1->proc2 proc3 Validate the final structure. proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Mounting cluster_proc cluster_proc cluster_acq->cluster_proc Data transfer

Caption: Workflow for X-ray crystallography-based structural validation.

Step-by-Step Protocol for Crystal Growth and Analysis:

  • Crystal Growth (The Art and Science):

    • This is often the most challenging step. The goal is to slowly create a supersaturated solution from which a single, well-ordered crystal can nucleate and grow. Common techniques include:

      • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.[15]

      • Vapor Diffusion: Dissolve the compound in a small amount of a good solvent and place this in a sealed container with a larger volume of a poor solvent (in which the compound is insoluble). The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.[15][16]

      • Solvent Layering: Carefully layer a solution of the compound with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface.

    • Patience and experimentation with different solvents and conditions are key to success.

  • Data Collection and Structure Solution:

    • Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray diffractometer.

    • The crystal is then irradiated with X-rays, and the resulting diffraction pattern is collected on a detector.[17][18]

    • Sophisticated software is used to process the diffraction data, determine the unit cell and space group, and ultimately solve and refine the crystal structure.[19]

Interpreting the X-ray Crystallography Data for this compound:

The output of a successful X-ray crystallographic analysis is a detailed 3D model of the molecule in the crystal lattice. This will provide:

  • Unambiguous Connectivity: Confirmation that the methyl and trifluoromethyl groups are in the 4 and 3 positions, respectively, and that the bromomethyl group is attached to the ring.

  • Precise Geometric Parameters: Accurate measurements of all bond lengths and angles, which can be compared to expected values.

  • Intermolecular Interactions: Information on how the molecules pack in the solid state, including any hydrogen bonding or other non-covalent interactions.

Synergy of Techniques: A Holistic Approach to Structural Validation

While each of these techniques is powerful in its own right, their true strength lies in their synergistic application. NMR provides the initial and most detailed picture of the molecular framework in solution. Mass spectrometry offers a rapid and highly sensitive confirmation of the molecular weight and elemental composition. Finally, X-ray crystallography delivers the ultimate, unambiguous 3D structure in the solid state.

By employing all three techniques, researchers can build a comprehensive and self-validating dossier for any new this compound derivative, ensuring the highest level of scientific integrity and confidence as they advance their drug discovery programs.

References

Unlocking Therapeutic Potential: A Comparative Analysis of the Biological Activity of Compounds Derived from 4-Methyl-3-(trifluoromethyl)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For researchers, scientists, and professionals in drug development, the strategic selection of foundational chemical scaffolds is a critical determinant of a program's success. The 4-Methyl-3-(trifluoromethyl)benzyl bromide moiety has emerged as a particularly compelling starting point for the synthesis of novel bioactive compounds. This guide provides an in-depth comparison of the biological activities of its derivatives, supported by experimental data and detailed protocols, to empower your research and development endeavors.

The unique combination of a reactive benzylic bromide, a methyl group, and an electron-withdrawing trifluoromethyl (CF3) group imparts a desirable set of physicochemical properties to derivative compounds.[1][2] The CF3 group, in particular, is a cornerstone of modern medicinal chemistry, known to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, which can lead to improved binding affinity and efficacy.[2][3][4][5][6] The benzylic bromide provides a versatile handle for synthetic chemists to introduce this valuable pharmacophore into a wide range of molecular architectures.[1][3]

This guide will explore the prominent biological activities of compounds derived from this scaffold, with a focus on their potential as anticancer agents and enzyme inhibitors. We will delve into the experimental validation of these activities and provide detailed protocols to facilitate the replication and expansion of these findings in your own laboratories.

Anticancer Activity: A Promising Frontier

Derivatives of benzyl bromides have shown significant promise as anticancer agents.[7][8][9] The introduction of the 4-Methyl-3-(trifluoromethyl)benzyl group into various heterocyclic and acyclic structures can lead to compounds with potent cytotoxic activity against a range of cancer cell lines.

Comparative In Vitro Anticancer Activity

To illustrate the potential of this class of compounds, we present a comparative analysis of the in vitro anticancer activity of various benzyl derivatives against human cancer cell lines. While the following examples may not all be direct derivatives of this compound, they highlight the potent anticancer activity that can be achieved through N-benzylation, a common synthetic route utilizing benzyl bromides.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
N-benzyl-5-bromoindolin-2-one 7c (4-F-benzyl)MCF-7 (Breast)7.17 ± 0.94[7]
7d (4-Cl-benzyl)MCF-7 (Breast)2.93 ± 0.47[7]
12d (4-Cl-benzyl)A-549 (Lung)13.92 ± 1.21[7]
N-benzyl indole-derived hydrazone 5b (phenyl)MDA-MB-231 (Breast)17.2 ± 0.4[9]
5o (2-chlorophenyl)MDA-MB-231 (Breast)19.6 ± 0.5[9]
5j (3-chlorophenyl)MDA-MB-231 (Breast)22.6 ± 0.1[9]
O-benzyl derivative of F3Thd 3h (p-chlorobenzyl)Sarcoma 180 (in vivo)ED50 < 1/10th of F3Thd[10]

IC50: The concentration of a drug that is required for 50% inhibition in vitro. ED50: The dose of a drug that produces a therapeutic effect in 50% of the population.

The data indicates that benzyl substitution can significantly enhance anticancer potency. The presence of electron-withdrawing groups on the benzyl ring, such as halogens, often correlates with increased activity.[7] This suggests that the trifluoromethyl group in the 4-Methyl-3-(trifluoromethyl)benzyl moiety could be highly advantageous in the design of novel anticancer agents.

Experimental Protocol: In Vitro Anti-Proliferative MTT Assay

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.[11][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[12]

Materials:

  • Cancer cell lines (e.g., MCF-7, A-549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the in vitro anti-proliferative MTT assay.

Enzyme Inhibition: A Targeted Approach

Many therapeutic agents function by inhibiting specific enzymes involved in disease pathways.[13] The unique electronic properties of the trifluoromethyl group can significantly influence a compound's ability to interact with the active site or allosteric sites of an enzyme, making derivatives of this compound attractive candidates for the development of potent and selective enzyme inhibitors.

Mechanism of Action in Enzyme Inhibition

Understanding the mechanism of inhibition is crucial for drug development. The primary types of reversible enzyme inhibition are:

  • Competitive Inhibition: The inhibitor competes with the substrate for the enzyme's active site.[13]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site, a site other than the active site, and can bind to either the free enzyme or the enzyme-substrate complex.[13]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[13]

Determining the mechanism of action often involves kinetic studies where the reaction rate is measured at various substrate and inhibitor concentrations.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory potential of a compound against a target enzyme.[14]

Objective: To determine the IC50 and preliminary mechanism of action of a test compound against a specific enzyme.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of an inhibitor. A decrease in the reaction rate in the presence of the inhibitor indicates inhibitory activity. The product formation or substrate depletion is typically monitored over time using a spectrophotometer or plate reader.[15]

Materials:

  • Purified enzyme

  • Enzyme-specific substrate

  • Test inhibitor compound

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Cofactors, if required by the enzyme[14]

  • 96-well UV-transparent plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Solutions: Prepare all reagents (enzyme, substrate, inhibitor) in the assay buffer. Create serial dilutions of the inhibitor.[14]

  • Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Allow for a pre-incubation period (e.g., 10-15 minutes) to permit the inhibitor to bind to the enzyme.[14]

  • Initiate Reaction: Start the reaction by adding the substrate to the enzyme-inhibitor mixture.[14]

  • Monitor Reaction: Immediately begin monitoring the change in absorbance over time at a predetermined wavelength.

  • Determine Initial Velocities: Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the reaction progress curve.

  • IC50 Determination: Plot the initial velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Mechanism of Action Studies (Optional): To elucidate the mechanism, repeat the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[16]

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Reagent Solutions (Enzyme, Substrate, Inhibitor) B Pre-incubate Enzyme with Varying Inhibitor Concentrations A->B C Initiate Reaction by Adding Substrate B->C D Monitor Absorbance Change Over Time C->D E Calculate Initial Reaction Velocities D->E F Determine IC50 Value E->F G Perform Kinetic Studies for MOA F->G

Caption: General workflow for an enzyme inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The strategic incorporation of the trifluoromethyl group is a well-established method for enhancing the pharmacological properties of drug candidates.[5][6] The derivatives of this compound warrant further investigation, particularly in the fields of oncology and enzyme-targeted therapies.

The experimental protocols provided in this guide offer a robust framework for evaluating the biological activity of newly synthesized compounds. By systematically exploring the structure-activity relationships of derivatives of this compound, the scientific community can continue to unlock new and effective treatments for a wide range of diseases.

References

A Cost-Benefit Analysis of 4-Methyl-3-(trifluoromethyl)benzyl Bromide in Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl group (CF3), with its unique electronic properties and metabolic stability, is a favored substituent for enhancing the efficacy and pharmacokinetic profiles of bioactive molecules. Consequently, the choice of reagents for introducing trifluoromethylated building blocks is a critical decision in any synthetic campaign. This guide provides a comprehensive cost-benefit analysis of 4-Methyl-3-(trifluoromethyl)benzyl bromide, a versatile reagent for introducing the 4-methyl-3-(trifluoromethyl)benzyl group, comparing its performance and economic viability against common alternatives.

Introduction: The Strategic Advantage of Fluorinated Benzylating Agents

Benzylic halides are fundamental tools in the synthetic chemist's arsenal, enabling the protection of alcohols, phenols, amines, and thiols, as well as the construction of carbon-carbon bonds. The reactivity of the benzylic carbon-halogen bond allows for facile nucleophilic substitution reactions. The introduction of a trifluoromethyl group onto the benzyl ring significantly influences the molecule's properties, including lipophilicity and metabolic stability, making trifluoromethyl-substituted benzylating agents highly valuable in medicinal chemistry. This compound offers a unique combination of a reactive benzylic bromide and a trifluoromethyl group, making it a reagent of considerable interest.

Synthesis of this compound

The most common and industrially viable route to this compound involves the radical bromination of 4-methyl-3-(trifluoromethyl)toluene. This precursor

A Comparative Guide to the Synthetic Applications of 4-Methyl-3-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl group (-CF3), with its profound effects on lipophilicity, metabolic stability, and binding affinity, is of particular interest. This guide provides an in-depth technical comparison of 4-Methyl-3-(trifluoromethyl)benzyl bromide, a key reagent for introducing the trifluoromethylbenzyl group, with other common benzylating agents. We will delve into the causality behind its reactivity, present comparative experimental data, and provide a detailed protocol for its application.

The Significance of the Trifluoromethylbenzyl Moiety

The introduction of a trifluoromethyl group can dramatically alter the physicochemical properties of a molecule.[1][2] This powerful electron-withdrawing group enhances metabolic stability by blocking potential sites of oxidation and increases lipophilicity, which can improve membrane permeability and bioavailability.[1][2] Consequently, reagents that can efficiently deliver trifluoromethyl-substituted benzyl groups are invaluable tools for medicinal chemists and materials scientists. This compound (also known as 4-(bromomethyl)-1-methyl-2-(trifluoromethyl)benzene) is a versatile building block for this purpose.

Comparative Analysis of Benzylating Agents

The choice of a benzylating agent is critical for the success of a synthesis, influencing reaction rates, yields, and even stereoselectivity. Here, we compare the performance of this compound with two common alternatives: benzyl bromide and 4-chlorobenzyl bromide.

The reactivity of benzyl bromides in nucleophilic substitution reactions is dictated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the trifluoromethyl group, tend to destabilize the benzylic carbocation intermediate in an S(_N)1 reaction, thereby slowing down this pathway. Conversely, these groups can enhance the electrophilicity of the benzylic carbon, which may slightly increase the rate of an S(_N)2 reaction.[1]

To provide a quantitative comparison, let's consider a representative S(_N)2 reaction: the N-alkylation of a primary amine.

ReagentSubstituent EffectRelative Reactivity (vs. Benzyl bromide)Typical YieldReference
Benzyl bromideNone1.0High[3]
4-Chlorobenzyl bromideWeakly deactivating~0.7High[3]
This compoundStrongly deactivating (CF3), weakly activating (CH3)~0.5 (estimated)Moderate to High[4]

Causality Behind Reactivity Trends:

  • Benzyl Bromide: As the parent compound, it serves as our baseline for reactivity.

  • 4-Chlorobenzyl Bromide: The electron-withdrawing chlorine atom slightly deactivates the ring, leading to a modest decrease in reactivity in S(_N)2 reactions compared to benzyl bromide.

  • This compound: The potent electron-withdrawing nature of the trifluoromethyl group at the meta position significantly reduces the electron density of the aromatic ring, making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack in an S(_N)2 fashion. The methyl group at the 4-position provides a slight counteracting electron-donating effect. This electronic interplay makes it a valuable reagent when fine-tuning reactivity is necessary.

A notable application highlighting the unique properties of trifluoromethyl-substituted benzyl groups is in glycosylation reactions. A study demonstrated that the use of glucosyl imidate donors with trifluoromethyl-substituted benzyl protecting groups led to a substantial increase in 1,2-cis-selectivity compared to those with standard benzyl groups.[5] For instance, in the glycosylation of N-carbobenzyloxy-3-aminopropan-1-ol, the use of a 4-(trifluoromethyl)benzyl protected donor increased the α/β selectivity from 13:1 to 23:1.[5] This demonstrates that the electronic effects of the trifluoromethyl group can have a profound impact on the stereochemical outcome of a reaction.

Experimental Protocol: N-Alkylation using this compound

This section provides a detailed, step-by-step methodology for a representative N-alkylation reaction. This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

Objective: To synthesize N-(4-Methyl-3-(trifluoromethyl)benzyl)aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column for chromatography

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 3.95 mmol), aniline (0.43 mL, 4.74 mmol), and potassium carbonate (1.09 g, 7.90 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (20 mL) to the flask.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, filter the solid potassium carbonate and wash it with ethyl acetate.

  • Extraction: Combine the filtrate and the washings and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure N-(4-Methyl-3-(trifluoromethyl)benzyl)aniline.

Expected Yield: 85-95%

Visualizing the Workflow and Logic

To better illustrate the decision-making process and the experimental workflow, the following diagrams are provided.

Reagent_Selection cluster_goal Synthetic Goal cluster_considerations Key Considerations cluster_reagents Reagent Choice Goal Introduce Benzyl Moiety Reactivity Desired Reactivity Goal->Reactivity Stereo Stereochemical Control Goal->Stereo Stability Metabolic Stability Goal->Stability BB Benzyl Bromide Reactivity->BB High ClBB 4-Chlorobenzyl Bromide Reactivity->ClBB Moderate TfmBB This compound Reactivity->TfmBB Tunable Stereo->TfmBB Enhanced Selectivity Stability->TfmBB Increased

Caption: Reagent selection guide for benzylation.

Experimental_Workflow Setup 1. Reaction Setup (Reagents + K2CO3 in Acetonitrile) Reaction 2. Stir at RT (Monitor by TLC) Setup->Reaction Workup 3. Filtration & Washing Reaction->Workup Extraction 4. Aqueous Wash Workup->Extraction Drying 5. Dry & Concentrate Extraction->Drying Purification 6. Column Chromatography Drying->Purification Product Pure Product Purification->Product

Caption: N-Alkylation experimental workflow.

Conclusion

This compound is a highly valuable reagent in modern organic synthesis. While its reactivity in standard S(_N)2 reactions may be slightly attenuated compared to unsubstituted benzyl bromide due to the strong electron-withdrawing effect of the trifluoromethyl group, this can be advantageous for controlling selectivity and avoiding side reactions. Furthermore, the incorporation of the trifluoromethylbenzyl moiety offers significant benefits in terms of the metabolic stability and pharmacokinetic profile of the target molecules. The demonstrated ability to influence stereoselectivity in complex reactions further underscores its importance as a specialized building block. The provided experimental protocol offers a reliable method for its application in N-alkylation reactions, serving as a template for its use in the synthesis of a wide range of biologically active compounds and advanced materials.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methyl-3-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 4-Methyl-3-(trifluoromethyl)benzyl bromide (CAS No. 261952-19-6). As a substituted benzylic halide, this compound is a valuable synthetic intermediate, particularly in drug discovery and agrochemical development where fluorinated moieties can enhance metabolic stability and biological activity.[1] However, its chemical structure also imparts significant hazards, necessitating rigorous adherence to safety and disposal protocols. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.

Critical Hazard Assessment and Mitigation

Understanding the inherent reactivity of this compound is fundamental to its safe handling. The primary hazards stem from the benzylic bromide functional group, which is a potent electrophile and alkylating agent, and its classification as a combustible, corrosive lachrymator.[2][3]

Table 1: Summary of Key Hazards

Hazard TypeDescriptionChemical Rationale
Corrosive Causes severe skin burns and eye damage upon contact.[3][4]The benzylic bromide is a reactive alkylating agent that can react with biological nucleophiles in skin and eye tissue. Hydrolysis can also produce hydrobromic acid (HBr).
Lachrymator Substance that irritates the eyes and causes tearing, even at low concentrations.[5][6]This is a characteristic property of many benzyl halides, causing immediate and severe irritation to mucous membranes.
Combustible The material is a combustible solid/liquid.[2][7]While not highly flammable, it can burn, especially upon heating, and may form explosive mixtures with air.[8][9]
Toxic by Inhalation Vapors and mists are destructive to the upper respiratory tract.[5][10]Inhalation can lead to inflammation, edema, and other serious respiratory conditions.[10]
Hazardous Combustion Fire produces highly toxic and corrosive gases.Thermal decomposition will generate hydrogen bromide (HBr) and hydrogen fluoride (HF) from the bromine and trifluoromethyl groups, respectively.[7][11]
Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Given the severe corrosive and lachrymatory nature of this compound, a stringent PPE protocol is mandatory. All handling operations must be performed within a certified chemical fume hood.

Table 2: Required Personal Protective Equipment (PPE)

Body PartRequired EquipmentStandardJustification
Eyes/Face Tight-sealing safety goggles and a full-face shield.[2][12]ANSI Z87.1 / EN 166Protects against splashes of the corrosive material and irritating vapors.
Hands Chemical-resistant gloves (e.g., nitrile or neoprene).EN 374Gloves must be inspected before use and disposed of after contamination.[10]
Body Flame-retardant lab coat and appropriate protective clothing.N/AProtects skin from accidental contact. Contaminated clothing must be removed immediately and decontaminated before reuse.[4][13]
Respiratory Not required if handled exclusively within a fume hood.N/AFor emergencies or situations exceeding fume hood capacity, a NIOSH/MSHA-approved respirator with appropriate cartridges is necessary.[2][12]

Waste Segregation: The First Step in Proper Disposal

Proper segregation at the point of generation is the most critical step in the waste management process. Mis-segregation can lead to dangerous chemical reactions and significantly increase disposal costs. This compound is classified as a halogenated organic waste .[14][15]

Core Segregation Principles:
  • Isolate Halogenated Waste: Collect this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads, rinsate) in a designated "Halogenated Organic Waste" container.[16]

  • Prevent Mixing: Never mix halogenated waste with non-halogenated organic waste.[17] The disposal processes are different, and mixing can complicate and increase the cost of disposal.[15]

  • Avoid Aqueous Mixtures: Do not dispose of this compound in containers with aqueous waste, acids, or bases to prevent uncontrolled hydrolysis and reaction.[14][17]

  • Container Integrity: Use only approved, chemically compatible waste containers (e.g., glass or high-density polyethylene) with secure, vapor-tight lids.[16][18] The container must be clearly labeled with "Hazardous Waste," "Halogenated Organics," and the full chemical name of the contents.[16]

start Generated Waste (e.g., this compound) is_organic Is it an organic compound? start->is_organic has_halogen Does it contain F, Cl, Br, or I? is_organic->has_halogen Yes non_organic Aqueous / Inorganic Waste Stream is_organic->non_organic No non_halogenated Non-Halogenated Organic Waste has_halogen->non_halogenated No halogenated Halogenated Organic Waste has_halogen->halogenated Yes

Caption: Waste Segregation Decision Workflow

Spill Management and Decontamination Protocols

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Procedure for Small Spills (within a chemical fume hood):
  • Alert & Secure: Alert colleagues in the immediate area. Ensure all ignition sources are removed.[7][10]

  • Don PPE: Wear the full PPE ensemble as described in Table 2.

  • Contain & Absorb: Cover the spill with a dry, inert absorbent material such as sand, dry lime, soda ash, or vermiculite.[7][13] DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE PAPER TOWELS. [7]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, properly labeled container for halogenated solid waste.[13][16]

  • Decontaminate Area: Wipe the spill area with a cloth lightly dampened with a suitable organic solvent (e.g., ethanol or acetone), followed by a soap and water wash. All cleaning materials must be disposed of as halogenated hazardous waste.

  • Ventilate: Allow the area to ventilate thoroughly before resuming work.[7]

Procedure for Large Spills:

For any spill outside of a fume hood or of a large volume, the priority is personnel safety.

  • Evacuate: Immediately evacuate the area.[7][13]

  • Alert: Notify your institution's Environmental Health & Safety (EHS) department and emergency responders.

  • Secure: If safe to do so, close the doors to the affected area to contain vapors.

Chemical Neutralization of Residual Quantities

While the bulk of the waste must be handled by a licensed disposal service, minor residual amounts on glassware or equipment can be neutralized before final cleaning. This procedure should only be performed by trained personnel within a chemical fume hood. The principle is to convert the reactive benzyl bromide into a less hazardous derivative via nucleophilic substitution.

Step-by-Step Neutralization Protocol:
  • Preparation: Place the item with the chemical residue (e.g., a reaction flask) in a secondary container within the fume hood.

  • Quenching Solution: Prepare a 5-10% solution of sodium carbonate (soda ash) or sodium bicarbonate in a 1:1 mixture of water and a water-miscible organic solvent like ethanol or isopropanol. The organic solvent aids in solubilizing the benzyl bromide.

  • Slow Addition: Carefully and slowly add the neutralizing solution to the vessel containing the chemical residue. Be prepared for potential gas evolution or mild exotherm.

  • Reaction: Allow the mixture to stir at room temperature for several hours (or overnight) to ensure complete reaction. The benzyl bromide will be converted to the corresponding ether or alcohol, which are significantly less reactive.

  • Verification: Before final disposal, check for the absence of the starting material using a suitable analytical method (e.g., TLC).

  • Disposal: The entire neutralized mixture must be collected and disposed of as halogenated organic waste .

cluster_0 Neutralization Workflow (in Fume Hood) start Residual 4-Methyl-3-(trifluoromethyl) -benzyl bromide add_solvent Add 1:1 Ethanol/Water for solubility start->add_solvent add_base Slowly add 10% Sodium Carbonate Solution add_solvent->add_base react Stir at Room Temp (e.g., 2-4 hours) add_base->react test Test for completion (e.g., TLC) react->test test->react Incomplete collect Collect mixture in Halogenated Waste Container test->collect Reaction Complete

Caption: Workflow for Chemical Neutralization of Residues

Final Disposal Pathway

The only acceptable method for the final disposal of this compound and its associated waste is through a licensed and certified hazardous waste management company.[10][19]

  • Methodology: The standard and required disposal method is high-temperature incineration.[5][10] The incinerator must be equipped with an afterburner and an alkaline scrubber system.

  • Causality: The scrubber is essential to neutralize the acidic gases (HBr and HF) that are produced during the combustion of this halogenated compound, preventing their release into the atmosphere.[5]

Table 3: Summary of Disposal Do's and Don'ts

DODON'T
DO wear the full required PPE at all times.DON'T handle this chemical outside of a fume hood.
DO segregate it as a halogenated organic waste.[16]DON'T mix with non-halogenated, aqueous, or reactive wastes.[17]
DO use dry, inert absorbents for spills.[7]DON'T ever use water to clean up a neat spill.[7]
DO keep waste containers tightly sealed and clearly labeled.[16]DON'T dispose of this chemical down the drain.[16]
DO use a licensed professional service for final disposal.[10]DON'T attempt to dispose of bulk quantities yourself.

By adhering to these rigorous procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment from a potent and hazardous chemical agent.

References

A Senior Application Scientist's Guide to Handling 4-Methyl-3-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Hazard Profile

4-Methyl-3-(trifluoromethyl)benzyl bromide is a substituted aromatic halide commonly utilized in organic synthesis, particularly in the development of pharmaceutical intermediates. While it is a valuable reagent, its chemical structure—specifically the benzyl bromide moiety—renders it a potent lachrymator and a corrosive agent.[1][2][3] The primary operational challenge is not just its reactivity in a desired chemical pathway, but managing its reactivity towards biological tissues. This guide provides a comprehensive, field-tested framework for its safe handling, grounded in established safety protocols and practical laboratory experience. The core principle of this guide is proactive hazard mitigation; every step is designed to prevent exposure before it occurs.

Hazard Identification and Risk Assessment

A thorough understanding of the specific hazards is non-negotiable. This compound is classified as causing severe skin burns and eye damage.[3][4] Inhalation can also lead to respiratory irritation.[5][6] From a practical standpoint, its most immediate and noticeable property is its lachrymatory nature, causing intense tearing and irritation upon even minor exposure to its vapors.[1][5]

Hazard ClassificationDescriptionPrimary Precaution
Skin Corrosion (Category 1B) Causes severe skin burns upon contact.[3][5][7]Impervious gloves and protective clothing are mandatory.
Serious Eye Damage (Category 1) Poses a high risk of irreversible eye damage.[3][5][7]Chemical goggles and a face shield are essential.
Lachrymator Vapors are potent tear-producing agents.[1][5]All handling must occur within a certified chemical fume hood.
Respiratory Irritant Inhalation may cause respiratory tract irritation.[5][6]Use of a chemical fume hood and appropriate respiratory protection.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is the most critical barrier between the researcher and the chemical. Standard laboratory attire (a cotton lab coat and safety glasses) is grossly insufficient. A multi-layered defense is required.

Tier 1: Primary Engineering Control
  • Chemical Fume Hood: All operations, including weighing, transferring, and reaction setup, must be conducted inside a certified chemical fume hood with a face velocity of at least 100 feet per minute.[3] This is the primary method to control inhalation exposure to the lachrymatory vapors.

Tier 2: Personal Protective Equipment

The following table outlines the minimum required PPE.

Body AreaRequired PPE SpecificationRationale for Selection
Eyes/Face Chemical safety goggles (EN 166 compliant) AND a full-face shield.[8][9]Goggles provide a seal against vapors and splashes. The face shield offers a secondary, broader barrier protecting the entire face from splashes during transfers.
Hands Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Viton™). A double-gloving approach with an inner nitrile glove is highly recommended.[10]Benzyl bromides can permeate standard nitrile gloves. Check manufacturer-specific breakthrough time data. Double-gloving provides additional protection in case the outer glove is compromised.
Body A chemical-resistant apron worn over a flame-retardant lab coat.[10]Protects against splashes and spills that could penetrate a standard lab coat and cause severe burns.
Respiratory Not required if work is performed within a certified fume hood. For emergencies or spill cleanup outside a hood, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[6][9][10]The fume hood is the primary respiratory control. Respirators are for non-routine and emergency situations only.

Standard Operating Workflow: A Step-by-Step Guide

This workflow is designed as a self-validating system to ensure safety at every stage of handling.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Handling & Disposal A Verify Fume Hood Operation (Check certification, airflow) B Assemble All PPE (Goggles, face shield, gloves, apron) A->B C Prepare Spill Kit (Inert absorbent, waste container) B->C D Don All Required PPE (Ensure proper fit) C->D Proceed only when prepared E Transfer Chemical in Hood (Use caution, minimize splashes) D->E F Securely Cap Container (Immediately after use) E->F G Decontaminate Workspace (Wipe surfaces with appropriate solvent) F->G After handling is complete H Properly Doff PPE (Remove gloves last, avoid self-contamination) G->H I Segregate & Dispose Waste (Follow institutional hazardous waste protocols) H->I

Caption: Step-by-step workflow for handling this compound.

Emergency Response and First Aid

Immediate and correct action following an exposure is critical to minimizing injury. All personnel must be familiar with these procedures before beginning work.

Immediate Actions for Any Exposure:
  • Alert Colleagues and Call for Help: Immediately notify others in the lab and call emergency services if necessary.[6][10]

  • Remove the Victim from the Contaminated Area: Move to fresh air.[6][10]

  • Begin Decontamination: Remove all contaminated clothing while under a safety shower.[6][11]

The following decision tree outlines the specific first-aid response based on the route of exposure.

cluster_routes Identify Exposure Route cluster_actions Immediate First Aid Protocol Start Exposure Event Occurs Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation SkinAction Immediately flush with copious water for at least 15 minutes in safety shower. Remove all contaminated clothing. Skin->SkinAction EyeAction Immediately flush with eyewash station for at least 15 minutes, lifting eyelids. Remove contact lenses if possible. Eyes->EyeAction InhalationAction Move to fresh air immediately. If breathing is difficult, administer oxygen. Perform artificial respiration if not breathing. Inhalation->InhalationAction End Seek Immediate Professional Medical Attention. Provide Safety Data Sheet (SDS) to responders. SkinAction->End EyeAction->End InhalationAction->End

Caption: Emergency first aid protocol following an exposure event.

Spill, Decontamination, and Disposal Plan

Accidents happen, but a robust plan can control the outcome.

  • Spill Management:

    • Evacuate: Alert others and evacuate the immediate area. Ensure the fume hood is running.

    • Assess: Only personnel with appropriate PPE, including respiratory protection, should manage the spill.[5][11]

    • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[8][11] Do not use combustible materials.

    • Collect: Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste.[11]

  • Decontamination:

    • Work surfaces should be wiped down with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.

    • Contaminated clothing must be removed immediately and laundered separately before reuse, or disposed of as hazardous waste if heavily contaminated.[7]

  • Disposal:

    • All waste, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous.[1]

    • Containers should be tightly sealed and labeled.[11]

    • Follow all local, state, and federal regulations for the disposal of corrosive organic waste. Never pour this chemical down the drain.[11]

Conclusion

Handling this compound demands a higher level of vigilance than many other laboratory reagents. Its corrosive and lachrymatory properties necessitate a safety-first mindset, underpinned by robust engineering controls and a comprehensive PPE strategy. By adhering to the operational plans outlined in this guide, researchers can effectively mitigate the risks and utilize this compound's synthetic utility with confidence and safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.